Technical Documentation Center

8-Bromo-6-fluoroquinoline-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-6-fluoroquinoline-2-carbaldehyde
  • CAS: 904886-03-9

Core Science & Biosynthesis

Foundational

Advanced Technical Whitepaper: Structural Mechanics and Synthetic Utility of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Executive Overview In modern medicinal chemistry and advanced materials science, the design of highly functionalized heterocycles dictates the efficiency of downstream drug discovery. 8-Bromo-6-fluoroquinoline-2-carbalde...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry and advanced materials science, the design of highly functionalized heterocycles dictates the efficiency of downstream drug discovery. 8-Bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9) serves as a paramount example of rational molecular design. Engineered with orthogonally reactive vectors, this intermediate allows for convergent synthesis strategies—specifically serving as a scaffold-hopping intermediate in the development of highly selective PIM kinase inhibitors[1].

This technical guide deconstructs the structural weight, physicochemical properties, and causal reactivity of this molecule, providing field-proven protocols for researchers executing complex cross-couplings and condensation sequences.

Molecular Architecture and Precise Structural Data

The exact molecular weight and topological profile of a starting scaffold directly govern the pharmacokinetic fate of the final drug candidate. At a precisely calculated molecular weight of 254.06 g/mol , this compound provides an ideal foundational mass. It is small enough to allow dual-site derivatization (at C2 and C8) while comfortably keeping the final active pharmaceutical ingredient (API) beneath the 500 Da limit prescribed by Lipinski’s Rule of Five.

Table 1: Physicochemical and Structural Parameters
ParameterValue
IUPAC / Chemical Name 8-Bromo-6-fluoroquinoline-2-carbaldehyde
CAS Number 904886-03-9[2]
Molecular Formula C10H5BrFNO[3]
Molecular Weight 254.06 g/mol [4]
SMILES String FC1=CC2=C(N=C(C=C2)C=O)C(Br)=C1[2]
Isotopic Signature 1:1 ratio at m/z 254 / 256 (due to 79Br and 81Br)

Causality in Molecular Architecture

Do not view the substituents on this quinoline core as mere decorative halogens. Each functional group was purposefully selected to manipulate electronic distribution and dictate orthogonal reactivity pathways.

  • The 6-Fluoro Substituent (

    
    ):  Fluorine substitution on the quinoline core significantly enhances metabolic stability and increases lipophilicity to assist cell membrane permeability[5]. Because the van der Waals radius of fluorine (1.47 Å) is a near bioisostere for hydrogen (1.20 Å), it prevents rapid CYP450-mediated oxidative metabolism at the C6 position without introducing steric clashes during target protein binding.
    
  • The 8-Bromo Substituent (

    
    ):  Positioned adjacent to the basic quinoline nitrogen, the bromine atom acts as an optimal vector for transition-metal catalyzed cross-coupling. Its localized steric bulk creates an intentional conformational restriction, directing the geometry of the subsequently attached functional group (such as an aryl ring or an amine).
    
  • The C2-Carbaldehyde (

    
    ):  The aldehyde moiety functions as a highly electrophilic anchor. Condensation with specialized hydrazines constructs complex triazolo[4,3-b]pyridazine tricycles. These specific geometries exhibit exceptional affinity for the atypical ATP-binding hinge region of PIM-1, PIM-2, and PIM-3 kinases[1].
    

Functionalization SM 8-Bromo-6-fluoroquinoline-2-carbaldehyde MW: 254.06 g/mol Bromine C8 Position (-Br) Cross-Coupling Target SM->Bromine Transition Metal Catalysis Aldehyde C2 Position (-CHO) Nucleophilic Addition SM->Aldehyde Mild Condensation Coupled C-C / C-N Bond Formation (e.g., Suzuki Arylation) Bromine->Coupled Pd Catalyst + Base Imine Imine / Hydrazone Formation (e.g., Triazole closure) Aldehyde->Imine Primary Amine + H+ Product Advanced Dual-Functionalized API / Kinase Inhibitor Coupled->Product Imine->Product

Divergent orthogonal functionalization of the quinoline scaffold.

Experimental Workflows: Divergent Functionalization

To fully harness 8-bromo-6-fluoroquinoline-2-carbaldehyde, protocols must be executed with rigorous chemoselectivity. The following procedures establish a self-validating framework for selective transformation.

Protocol A: Chemoselective Suzuki-Miyaura Arylation at C8

Causality Focus: The proximity of the bromine to the quinoline nitrogen can lead to catalyst poisoning. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces a wide bite angle, preventing the quinoline nitrogen from competitively chelating the active Pd(0) center.

  • Preparation: In a flame-dried Schlenk tube, combine 8-bromo-6-fluoroquinoline-2-carbaldehyde (1.0 eq), target arylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent Introduction: Add a 4:1 mixture of 1,4-dioxane and deionized water. Note: Water is essential to dissolve the carbonate base and accelerate the transmetalation step of the catalytic cycle.

  • Deoxygenation (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) black. Removing dissolved oxygen guarantees catalytic turnover.

  • Catalyst Addition: Add

    
     (0.05 eq) under positive Argon pressure. Heat the sealed system to 90°C for 4 hours.
    
  • Self-Validating Analytical Check: Run a dual-channel LC-MS (UV 254 nm and ESI+). The native starting material exhibits a definitive 1:1 isotopic doublet at m/z 254 and 256. Upon successful coupling, this isotopic signature collapses into a singular

    
     mass envelope, instantly validating the C-C bond formation without relying on ambiguous TLC 
    
    
    
    shifts.
Protocol B: Reductive Amination at C2

Causality Focus: Directing the reaction to the aldehyde without disturbing the bromine atom requires a mild reducing agent. Sodium triacetoxyborohydride (


) selectively reduces the transient iminium ion without over-reducing the unreacted aldehyde.
  • Condensation: Dissolve the starting material (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add glacial acetic acid (1.0 eq). Causality: The acid lowers the apparent pH to ~4.5, enhancing the electrophilicity of the carbonyl oxygen while keeping the amine largely unprotonated (and thus nucleophilic).

  • Reduction: Stir for 1 hour to allow complete imine formation, then add

    
     (1.5 eq) in portions.
    
  • Validation Check: Quench with saturated aqueous

    
    . Extracted TLC aliquots visualized with ninhydrin stain will appear intensely colored (verifying the formation of a secondary amine).
    

Systems Pharmacology Application

The synthetic optimization of 8-bromo-6-fluoroquinoline-2-carbaldehyde leads directly into systems pharmacology. Modified derivatives generated from this intermediate serve as potent pan-PIM inhibitors[1]. In malignant cells, hyperactive PIM kinases act as survival engines by phosphorylating and deactivating BAD (a pro-apoptotic protein), thereby preventing cancer cells from undergoing programmed death.

Pathway Inhibitor Quinoline-Based PIM Inhibitor API PIM PIM 1/2/3 Kinases Inhibitor->PIM ATP Competitive Inhibition Apoptosis Apoptotic Cell Death Inhibitor->Apoptosis Restores BAD functionality BAD BAD Protein (Pro-Apoptotic) PIM->BAD Phosphorylation (Deactivation) Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) BAD->Bcl2 Heterodimerization (Inhibition) Bcl2->Apoptosis Blocks

Pharmacological inhibition of PIM kinases restoring apoptosis.

By inhibiting PIM-1/2/3, the quinoline-derived APIs block the phosphorylation of BAD. Unphosphorylated BAD successfully antagonizes Bcl-2, effectively restoring the natural apoptotic cascade in oncogenic cells.

Comprehensive References

  • molaid.com, "8-bromo-6-fluoroquinoline-2-carboxaldehyde - CAS号904886-03-9",[Link]

  • chem-space.com, "8-bromo-6-fluoroquinoline-2-carbaldehyde - C10H5BrFNO | CSSB00010262486", [Link]

Sources

Exploratory

Medicinal chemistry applications of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

8-Bromo-6-Fluoroquinoline-2-Carbaldehyde: A Trifunctional Scaffold for Advanced Medicinal Chemistry An In-Depth Technical Guide for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

8-Bromo-6-Fluoroquinoline-2-Carbaldehyde: A Trifunctional Scaffold for Advanced Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of modern drug discovery, maximizing the synthetic utility of a single building block is paramount. 8-Bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9)[1] represents a masterclass in rational scaffold design. It combines the established pharmacological pedigree of the quinoline core with three orthogonally reactive sites: an electrophilic C2-carbaldehyde, a metabolically stabilizing C6-fluorine, and a cross-coupling-ready C8-bromide.

As an Application Scientist overseeing hit-to-lead campaigns, I regularly leverage this specific molecule to accelerate structure-activity relationship (SAR) explorations. This guide deconstructs the structural causality of the scaffold and outlines self-validating methodologies for its functionalization, aimed at applications ranging from anti-infectives[2] to antioxidant bioisosteres[3].

Structural Anatomy & Physicochemical Rationale

The strategic placement of functional groups on this quinoline ring dictates both its chemical reactivity and biological behavior. Understanding this causality is the foundation of successful assay design.

  • The 6-Fluoro Substituent (Metabolic Shielding): Fluorination at the 6-position serves a dual purpose. Biologically, it directly blocks phase I metabolism by Cytochrome P450 enzymes (which typically hydroxylate electron-rich sites on aromatic rings), thereby extending the compound's half-life[2]. Chemically, the inductive electron-withdrawing effect of the fluorine lowers the pKa of the quinoline nitrogen. This increases the fraction of unprotonated species at physiological pH (7.4), significantly enhancing lipid bilayer permeability.

  • The 8-Bromo Substituent (Steric Vector & Cross-Coupling Handle): The C8-bromide is a vital anchor for late-stage derivatization via transition-metal catalysis. However, it presents unique challenges due to the "peri" effect—the steric and electronic proximity of the quinoline nitrogen’s lone pair[4]. This lone pair can competitively coordinate with palladium catalysts, forming a stable, unreactive metallacycle. Overcoming this requires highly specific bulky ligands (detailed in Section 4).

  • The C2-Carbaldehyde (Electrophilic Hub): Aldehydes appended directly to an electron-deficient heterocycle are exceptionally reactive. The C2-carbonyl serves as a prime handle for appending solubilizing vectors via reductive amination or assembling complex fused rings and hydrazone bioisosteres (such as melatonin analogues)[3].

PharmacophoreLogic Core Quinoline Scaffold Intercalation & Binding F6 6-Fluoro Substituent Blocks CYP450 Oxidation Core->F6 Br8 8-Bromo Substituent Hydrophobic Pocket Fit Core->Br8 C2 2-Carbaldehyde Motif H-Bonding / Solubilization Core->C2 Eff1 Increased Metabolic Stability F6->Eff1 Eff3 Improved Pharmacokinetics F6->Eff3 Eff2 Enhanced Target Affinity Br8->Eff2 C2->Eff2 C2->Eff3

Fig 1: Rational pharmacophore design: mapping substituents to their biological effects.

Therapeutic Trajectories in Medicinal Chemistry

Antimalarial and Antimicrobial Agent Development

The quinoline core is historic in its role against Plasmodium falciparum. Modern antimalarial campaigns frequently utilize 6-fluoroquinolines due to their potent in vivo activity and optimized physicochemical properties[2]. The 8-bromo-6-fluoroquinoline-2-carbaldehyde scaffold allows researchers to append lipophilic aryl groups at C8 to occupy hydrophobic pockets in parasitic kinases, while simultaneously functionalizing the C2 position with basic amines to drive compound accumulation in the acidic digestive vacuole of the parasite.

Antioxidant and Anticancer Schiff Bases

Quinoline-2-carbaldehydes are direct precursors to potent Schiff base ligands and hydrazone derivatives. Recent literature highlights that quinoline-2-carbaldehyde hydrazones act as powerful bioisosteres of melatonin[3]. Replacing the traditional indole core with a quinoline ring significantly enhances free-radical scavenging capacity. The presence of the C6-fluorine and C8-bromine on our target scaffold enables fine-tuning of the molecule's redox potential, opening pathways to novel neuroprotective agents.

Experimental Methodologies & Quantitative Data

To effectively harness this building block, standard operating procedures must be optimized to respect the scaffold's electronics. Table 1 outlines the quantitative benchmarks for the primary diversification vectors.

Table 1: Synthetic Diversification Parameters & Quantitative Benchmarks

Reaction TypeTarget VectorReagents & CatalystTemp / TimeAvg. Yield RangeKey Analytical Marker (Self-Validation)
Reductive Amination C2 (Aldehyde)NaBH(OAc)₃, DCE, Amine25 °C / 12h75–90%Disappearance of CHO ¹H-NMR peak (~10.2 ppm)
Suzuki-Miyaura C8 (Bromide)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O100 °C / 16h60–80%Complete loss of bromine isotopic M/M+2 ratio
Hydrazone Formation C2 (Aldehyde)Hydrazine, EtOH, cat. AcOH80 °C / 4h80–95%Appearance of imine =CH peak (~8.4 ppm)[3]
Protocol 1: Chemoselective Reductive Amination at C2

Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its mild nature. It specifically reduces the transient iminium ion formed by the amine and aldehyde, preventing premature reduction of the starting aldehyde into a dead-end primary alcohol.

Self-Validating Step-by-Step Procedure:

  • Imine Formation: Dissolve 8-bromo-6-fluoroquinoline-2-carbaldehyde (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE; 0.2 M). Stir at room temperature for 2 hours.

  • In-process Check: Spot the mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The starting material aldehyde will stain bright orange. Proceed only when the orange spot is entirely consumed.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the solution. Stir for an additional 10 hours at 25 °C.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. This basic workup neutralizes the acetic acid byproduct and ensures the newly formed basic amine product is partitioned entirely into the organic phase. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol 2: C8 Suzuki-Miyaura Cross-Coupling Overcoming the "Peri" Effect

Scientific Rationale: The C8-bromine is sterically hindered and electronically deactivated by the adjacent quinoline nitrogen[4]. To prevent the nitrogen lone pair from chelating the palladium and stalling the catalytic cycle, we must employ Pd(dppf)Cl₂. The massive bidentate bite-angle of the dppf ligand physically crowds the palladium center, disfavoring nitrogen coordination and driving the necessary reductive elimination step.

Self-Validating Step-by-Step Procedure:

  • Preparation: In a rigorously degassed Schlenk flask, combine 8-bromo-6-fluoroquinoline-2-carbaldehyde (1.0 eq), target arylboronic acid (1.3 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) inside a glovebox to prevent premature catalyst oxidation.

  • Solvent & Heat: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat the biphasic mixture to 100 °C under an inert nitrogen atmosphere for 16 hours.

  • Mass Spectrometry Validation: Sample the organic layer for LC-MS. The starting material possesses a distinct 1:1 isotopic doublet at m/z 254/256 due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is successfully validated upon the complete substitution of this doublet with the expected m/z mass of the coupled biaryl product.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black before silica gel chromatography.

Diversification A 8-Bromo-6-fluoroquinoline- 2-carbaldehyde B Reductive Amination (C2-Aldehyde) A->B NaBH(OAc)3 C Suzuki-Miyaura (C8-Bromide) A->C Pd Catalyst D Condensation (C2-Aldehyde) A->D Hydrazine E Solubilized Derivatives B->E F C8-Aryl Derivatives C->F G Bioactive Hydrazones D->G

Fig 2: Orthogonal diversification pathways for the trifunctional quinoline scaffold.

Conclusion

8-Bromo-6-fluoroquinoline-2-carbaldehyde transcends the role of a standard building block; it is an optimized operational template for drug developers. By thoroughly understanding the push-pull electronics and steric boundaries defined by the C6-fluorine, C8-bromine, and C2-aldehyde, synthesis teams can execute highly chemoselective transformations, confidently advancing early-stage hits into robust therapeutic leads.

References

  • chem-space.com . 8-bromo-6-fluoroquinoline-2-carbaldehyde - C10H5BrFNO | CSSB00010262486. Retrieved from:[1]

  • Benchchem . A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from:[4]

  • Bioorganic & Medicinal Chemistry (PubMed/NIH) . Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity (2019). Retrieved from:[2]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) . Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues (2016). Retrieved from:[3]

Sources

Foundational

1H NMR spectral data for 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Technical Whitepaper: High-Resolution H NMR Structural Elucidation of 8-Bromo-6-fluoroquinoline-2-carbaldehyde Executive Briefing & Significance In modern drug discovery, halogenated quinoline derivatives serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: High-Resolution H NMR Structural Elucidation of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Executive Briefing & Significance

In modern drug discovery, halogenated quinoline derivatives serve as critical scaffolds for designing next-generation kinase inhibitors and anti-infective agents. Among these, 8-bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9) stands out as a highly functionalized, tri-substituted building block[1].

As a Senior Application Scientist, I frequently observe that the accurate structural validation of such complex heterocycles is paramount. A single misassigned regioisomer during early synthetic screening can cascade into millions of dollars in misdirected downstream pharmacological testing. This guide deconstructs the logical framework behind the


H NMR spectral profile of this molecule, providing a rigorous, self-validating methodology for its precise characterization.

Mechanistic Rationale of Spin Systems

To accurately interpret the NMR spectrum of 8-bromo-6-fluoroquinoline-2-carbaldehyde, one must understand the causality behind the electronic environment of the quinoline core. The chemical shifts and coupling networks are driven by three distinct substituent effects:

  • The C2-Formyl Group (-CHO): The carbonyl double bond exerts a profound magnetic anisotropic effect. Conjugated with the electron-withdrawing imine nitrogen of the quinoline ring, this functional group strongly deshields the formyl proton, pushing its resonance into the far downfield region (>10.1 ppm)[2]. It also pulls electron density from the adjacent C3 position, shifting H-3 downfield relative to an unsubstituted quinoline.

  • The C6-Fluorine Atom (

    
    F, Spin 
    
    
    
    ):
    Fluorine's high electronegativity creates an inductive pull, but more critically, it introduces heteronuclear scalar coupling. Both H-5 and H-7 are ortho to the fluorine atom, resulting in strong
    
    
    couplings typically in the range of 8.0 to 9.0 Hz[3].
  • The C8-Bromine Atom: Bromine is a large, polarizable atom. When situated at the C-8 position, its spatial proximity (peri-like effect) heavily deshields the adjacent H-7 proton[4].

Spin-Spin Coupling Logical Network

The diagram below maps the heteronuclear and homonuclear scalar coupling relationships that define the molecule's unique splitting patterns.

Caption: Spin-Spin Coupling Relationships in 8-Bromo-6-fluoroquinoline-2-carbaldehyde.

High-Resolution Spectral Mapping

Drawing upon validated structural analogues and principles of chemical shift additivity[3][4], the quantitative data for the


H NMR profile (assessed at 400 MHz in 

) is summarized below.

Table 1:


H NMR Spectral Data Assignment 
PositionExpected Shift (ppm)MultiplicityCoupling Constants (

in Hz)
IntegrationStructural Causality & Peak Rationale
-CHO ~10.26Singlet (s)N/A1HHighly deshielded by the C=O anisotropy and the quinoline nitrogen[2].
H-4 ~8.35Doublet (d)

= 8.5
1HPart of an AB spin system; deshielded by the C2-carbaldehyde group.
H-3 ~8.18Doublet (d)

= 8.5
1HOrtho-coupled to H-4; slightly upfield from H-4 but still strongly deshielded.
H-7 ~7.94Doublet of doublets (dd)

= 8.2,

= 2.6
1HSqueezed between electronegative Br and F. Splits via ortho-F and meta-H-5.
H-5 ~7.62Doublet of doublets (dd)

= 8.8,

= 2.6
1HDeshielded by the bridgehead; exhibits distinct ortho-coupling to the C6 fluorine[3].

Systems-Level Experimental Methodology

Translating theory into reproducible data requires an analytical methodology built on self-validation. The following step-by-step protocol is engineered to prevent artifacts, ensuring that any resolution loss or chemical shift drift is caught before data acquisition.

Step-by-Step Acquisition Protocol

Step 1: Analyte Solubilization & Standardization

  • Action: Weigh precisely 5.0 to 10.0 mg of the solid compound and dissolve it in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: Utilizing this exact concentration bracket prevents line broadening caused by high-viscosity radiation damping while providing sufficient signal-to-noise ratio (SNR). TMS serves as the absolute zero-point internal reference.

Step 2: Probe Tuning and Matching (Nuclei Specificity)

  • Action: Insert the 5mm NMR tube into the probe. Tune and match the radiofrequency (RF) circuits for both the

    
    H channel (observation) and 
    
    
    
    F channel (decoupling, if applicable).
  • Causality: Optimal impedance matching prevents RF power reflection, ensuring the exact execution of the 90° excitation pulse, which is critical for accurate quantitative integration.

Step 3: Z-Axis Shimming and Locking

  • Action: Lock onto the deuterium frequency of

    
    . Adjust the Z, Z2, and Z3 gradient shims to correct for inherent magnetic field inhomogeneities across the sample volume.
    

Step 4: The Self-Validation Gate

  • Action: Execute a 1-scan pilot acquisition. Measure the full width at half maximum (W

    
    ) of the TMS peak at 0.00 ppm.
    
  • Causality: If the W

    
     > 1.0 Hz, the magnetic field is inhomogenous and will smear the critical 2.6 Hz meta-coupling between H-5 and H-7. The protocol requires the operator to abort and re-shim until W
    
    
    
    < 1.0 Hz is achieved.

Step 5: Data Acquisition & Processing

  • Action: Acquire 16 transients (scans) using a standard 1D pulse sequence (e.g., zg30 on Bruker systems), utilizing a 1.0 s relaxation delay (

    
    ) and 2.5 s acquisition time. Apply Fourier Transform (FT) with zero-filling to 64k data points, followed by manual phase and baseline correction.
    
Self-Validating Workflow Diagram

NMR_Workflow step1 Step 1: Analyte Solubilization (5-10 mg in 0.6 mL CDCl3 + TMS) step2 Step 2: Probe Tuning & Matching (Optimize 1H/19F RF Transfer) step1->step2 step3 Step 3: Z-Axis Shimming (Maximize Field Homogeneity) step2->step3 val Internal Control Gate: Is TMS W1/2 < 1.0 Hz? step3->val val->step3  No (Re-shim)   step4 Step 4: Data Acquisition (16 Scans, D1=1s, Flip Angle=30°) val->step4  Yes (Pass)   step5 Step 5: FT & Phase Correction (Zero-filling to 64k points) step4->step5

Caption: Self-Validating NMR Acquisition Workflow.

Summary & Application

The precise characterization of 8-bromo-6-fluoroquinoline-2-carbaldehyde is anchored in identifying its dual doublet-of-doublets pattern driven by heteronuclear


F interaction, coupled with the profound downfield shift of its carbaldehyde proton. By rigorously adhering to the self-validating parameters established above, analytical teams can ensure impeccable data fidelity, streamlining the confident transition of this intermediate into late-stage active pharmaceutical ingredient (API) synthesis.

References

  • Chem-Space, "8-bromo-6-fluoroquinoline-2-carbaldehyde - C10H5BrFNO | CSSB00010262486", Chem-Space Building Blocks. URL:[Link]

  • PubChem, "2-Quinolinecarboxaldehyde | CID 79619", National Center for Biotechnology Information (NIH). URL:[Link]

  • The Journal of Organic Chemistry, "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones", ACS Publications. URL:[Link]

Sources

Exploratory

Electronic Effects of Fluorine Substitution on Quinoline-2-Carbaldehydes: A Mechanistic and Synthetic Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, materials science, and transition-metal catalysis. Within this chemical space, quinoline-2-carbaldehydes serve as highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, materials science, and transition-metal catalysis. Within this chemical space, quinoline-2-carbaldehydes serve as highly versatile electrophilic building blocks. The strategic introduction of a fluorine atom onto the quinoline core fundamentally alters the molecule's electronic landscape, reactivity profile, and downstream biological efficacy.

This technical whitepaper provides an in-depth analysis of the electronic modulation induced by fluorine substitution, specifically focusing on how it dictates the electrophilicity of the C2-carbaldehyde moiety. Designed for researchers and drug development professionals, this guide synthesizes frontier molecular orbital (FMO) theory with field-proven, self-validating experimental protocols to optimize the synthesis of fluorinated Schiff bases, hydrazones, and their corresponding metal complexes.

Mechanistic Insights: The Fluorine Dichotomy

The substitution of hydrogen with fluorine on the quinoline core (e.g., at the C6 or C7 positions) introduces a complex interplay of electronic effects that directly impacts the reactivity of the C2-carbaldehyde group. Fluorine's unique physicochemical properties—possessing the highest electronegativity (3.98 Pauling scale) combined with a small Van der Waals radius (1.47 Å)—allow it to modulate the scaffold without introducing significant steric hindrance.

Inductive (-I) vs. Mesomeric (+M) Effects

Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework. Simultaneously, it donates electron density through a mesomeric effect (+M) via the delocalization of its non-bonding lone pairs into the quinoline π-system.

Because the -I effect of fluorine generally outweighs its +M effect in heteroaromatic systems, the net result is a depletion of electron density from the conjugated pyridine ring. This electronic withdrawal is transmitted through the conjugated system to the C2 position, significantly increasing the partial positive charge (


) on the carbonyl carbon of the carbaldehyde group. Consequently, the electrophilicity of the C2-carbaldehyde is enhanced, accelerating condensation reactions with nucleophiles such as hydrazines and primary amines to form biologically active imines 1.

Mechanism F_sub Fluorine Substitution (e.g., C6 or C7) Inductive Strong Inductive (-I) Effect (σ-bond Electron Withdrawal) F_sub->Inductive Mesomeric Mesomeric (+M) Effect (π-system Lone Pair Donation) F_sub->Mesomeric NetEffect Net Electron Density Shift on Quinoline Core Inductive->NetEffect Mesomeric->NetEffect C2_Electrophilicity Increased Electrophilicity at C2-Carbaldehyde NetEffect->C2_Electrophilicity

Electronic modulation pathways of fluorine substitution on the quinoline core.

Computational Insights and FMO Theory

Density Functional Theory (DFT) calculations reveal that fluorine substitution profoundly impacts the Frontier Molecular Orbitals (FMOs). The introduction of the highly electronegative fluorine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lowered LUMO energy reduces the HOMO-LUMO energy gap (


), which facilitates the transfer of electrons from a nucleophile's HOMO to the electrophile's LUMO. For instance, fluorinated hydrazone derivatives exhibit distinct, optimized band gaps (e.g., 

= 7.28 eV), which dictate their chemical reactivity, stability, and subsequent biological interactions 2.

Experimental Workflows & Self-Validating Protocols

To harness the enhanced electrophilicity of fluoroquinoline-2-carbaldehydes, researchers frequently convert them into Schiff bases (imines/hydrazones), which serve as potent antibacterial agents and multidentate ligands for transition metal complexation.

Protocol: Synthesis of Fluoroquinoline-2-Carbaldehyde Hydrazones

Objective: To synthesize a high-purity fluorinated Schiff base via the regioselective condensation of a fluoroquinoline-2-carbaldehyde with a substituted hydrazine.

  • Step 1: Reagent Preparation & Stoichiometry Dissolve 1.0 equivalent of the fluoroquinoline-2-carbaldehyde in anhydrous ethanol to achieve a 0.2 M concentration. Causality: Anhydrous ethanol is selected as the solvent because it solubilizes both starting materials while facilitating the azeotropic removal of water (the condensation byproduct), thereby driving the thermodynamic equilibrium toward imine formation.

  • Step 2: Nucleophile & Catalyst Addition Add 1.1 equivalents of the selected fluorophenylhydrazine, followed by 0.5 equivalents of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild buffering catalyst. It maintains the reaction pH strictly within the 4.5–5.0 range. This specific pH window is critical: it ensures the carbonyl oxygen is sufficiently protonated to maximize its electrophilicity, while preventing the complete protonation of the hydrazine nitrogen, thereby preserving its nucleophilic character.

  • Step 3: Reflux & Self-Validation Heat the mixture to reflux (78 °C) for 6–8 hours. Self-Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The protocol is self-validating when the UV-active carbaldehyde spot (

    
     ~0.6) disappears entirely, replaced by a new, highly fluorescent hydrazone spot (
    
    
    
    ~0.4) under 365 nm UV light. This fluorescence shift confirms the formation of the extended conjugated π-system.
  • Step 4: Isolation via Solubility Differential Cool the reaction mixture to room temperature, then pour it dropwise into a 5-fold volumetric excess of ice-cold distilled water under vigorous stirring. Causality: This exploits the drastic solubility differential between the polar ethanol solvent and the highly lipophilic fluorinated Schiff base. The sudden increase in solvent polarity forces the rapid precipitation of the target product, minimizing the co-precipitation of unreacted polar impurities and bypassing the need for tedious column chromatography.

  • Step 5: Filtration & Recrystallization Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure compound.

Workflow Start Fluoroquinoline-2-carbaldehyde (Electrophilic Core) Condensation Acid-Catalyzed Condensation (pH 4.5 - 5.0) Start->Condensation Nucleophile Hydrazine / Primary Amine (Nucleophile) Nucleophile->Condensation SchiffBase Fluorinated Schiff Base / Hydrazone (Stable Intermediate) Condensation->SchiffBase MetalComplex Transition Metal Complexation (e.g., Zn²⁺, Co²⁺) SchiffBase->MetalComplex BioTarget Target Enzyme Inhibition (e.g., DNA Gyrase) SchiffBase->BioTarget MetalComplex->BioTarget Enhanced Affinity

Synthetic workflow from fluoroquinoline-2-carbaldehyde to bioactive metal complexes.

Downstream Applications: Metal Complexation & Bioactivity

The synthesized fluoroquinoline-2-carbaldehyde Schiff bases serve as exceptional multidentate ligands. The electronic pull of the fluorine atom modulates the basicity of the quinoline nitrogen and the imine nitrogen, finely tuning the ligand field strength.

Complexation with transition metals such as Zn(II) and Co(II) yields complexes with potent antibacterial and antimalarial properties. For example, Zn(II) fluoroquinoline complexes demonstrate remarkable binding affinities (-7.2 kcal/mol) to DNA gyrase, translating to Minimum Inhibitory Concentration (MIC) values as low as 0.20 µg/mL against E. coli3. Furthermore, the introduction of fluorine significantly enhances the lipophilicity (logP) of these complexes, facilitating superior permeation through bacterial cell membranes and the blood-brain barrier.

Quantitative Data: Electronic Effects on Reactivity and Bioactivity

The following table summarizes the comparative electronic and biological parameters of various substituted quinolines, highlighting the direct impact of fluorine substitution on target metrics.

Compound / DerivativeStructural ModificationBiological Target / AssayKey Quantitative MetricReference
Fluorinated Ketimine (Compound 80) ortho-Fluorophenyl moietyGeneral Antibacterial ScreenMIC: 27.7 – 110.7 µM1
Zn(II) Fluoroquinoline Complex 6-Fluoro substitutionE. coli (DNA Gyrase)MIC: 0.20 µg/mL; Binding: -7.2 kcal/mol3
Co(II) Fluoroquinoline Complex 6-Fluoro substitutionS. aureus (Tyrosyl-tRNA)MIC: 2.4 µg/mL; Binding: -10.5 kcal/mol3
FBDH (Fluorinated Hydrazone) 4-Fluoro substitutionComputational (DFT Analysis)HOMO-LUMO Gap (

): 7.28 eV
2
Styrylquinoline (Compound 29) 4-Fluoro substitutionP. falciparum (Dd2 Strain)EC₅₀: 4.8 ± 2.0 nM4

Conclusion

The strategic integration of fluorine into the quinoline-2-carbaldehyde scaffold is far more than a simple structural modification; it is a precise electronic tuning mechanism. By leveraging the strong inductive withdrawal of fluorine, chemists can predictably lower the LUMO energy of the carbaldehyde moiety, enhancing its electrophilicity and streamlining the synthesis of complex Schiff bases. When coupled with rigorous, self-validating synthetic protocols, these fluorinated intermediates unlock pathways to highly potent, membrane-permeable metal complexes and targeted therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Title: Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II)
  • Title: Potential anticancer and antioxidant lauric acid-based hydrazone synthesis and computational study toward the electronic properties Source: RSC Advances URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Advanced Pharmacophore Mapping of 8-Bromo-6-fluoroquinoline-2-carbaldehyde Derivatives in Rational Drug Design

Executive Summary The functionalized quinoline nucleus represents one of the most privileged scaffolds in medicinal chemistry, offering a versatile foundation for targeting complex biological pathways[1]. Among its funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized quinoline nucleus represents one of the most privileged scaffolds in medicinal chemistry, offering a versatile foundation for targeting complex biological pathways[1]. Among its functionalized variants, 8-bromo-6-fluoroquinoline-2-carbaldehyde provides a highly specialized electronic and steric microenvironment. From an applied computational chemistry perspective, accurately mapping the pharmacophore of this scaffold requires more than standard topological screening. Standard molecular mechanics (MM) often fail to account for the unique anisotropic charge distributions inherent to heavy halogens.

This whitepaper provides an authoritative, causality-driven guide to extracting, defining, and validating 3D pharmacophore models for 8-bromo-6-fluoroquinoline-2-carbaldehyde derivatives, emphasizing the critical role of quantum mechanics in capturing halogen bonding.

Structural and Electronic Deconstruction: The "Why"

Before executing a mapping workflow, we must understand the causality behind the physicochemical contributions of each substituent on the scaffold.

  • The Quinoline Core (Ring Aromatic / Hydrophobic): The bicyclic heteroaromatic system acts as the primary anchor, facilitating π-π stacking and hydrophobic interactions within receptor binding pockets.

  • The 8-Bromo Paradigm (Halogen Bond Donor): Bromine is a highly polarizable, heavy halogen. Because of the anisotropy of its electron density, a positively charged electrostatic region—termed a σ-hole—forms on the distal extension of the C–Br bond[2]. This allows the 8-bromo substituent to act as a highly directional Halogen Bond Donor (XBD) to Lewis bases (e.g., protein backbone carbonyls)[3]. If this is mapped merely as a "hydrophobic" feature, the model will fail to identify the strict ~180° C–Br···O binding directionality.

  • The 6-Fluoro Paradigm (Metabolic Shield): Unlike bromine, fluorine is highly electronegative and poorly polarizable. It lacks a significant σ-hole and therefore does not engage in halogen bonding[4]. Instead, the 6-fluoro group serves a dual purpose: it lowers the pKa of the quinoline nitrogen to enhance membrane permeability and acts as a metabolic shield, blocking CYP450-mediated oxidation at the vulnerable C-6 position.

  • The 2-Carbaldehyde Motif (Hydrogen Bond Acceptor / Linker): The formyl group provides a strong Hydrogen Bond Acceptor (HBA) via its carbonyl oxygen. Synthetically, it serves as a highly reactive handle for constructing derivative libraries, such as oxadiazole or Schiff-base hybrids, which can introduce conformational constraints that favor productive bioactive poses[5].

Pharmacophore Core Quinoline Core (Ring Aromatic / Hydrophobic) F_6 6-Fluoro (Metabolic Shield / Weak HBA) Core->F_6 C-6 Br_8 8-Bromo (Halogen Bond Donor - XBD) Core->Br_8 C-8 CHO_2 2-Carbaldehyde (Strong HBA / Linker) Core->CHO_2 C-2

Figure 1: Spatial distribution of pharmacophore features on the 8-Br-6-F-quinoline scaffold.

Methodological Workflow for 3D Pharmacophore Generation

To generate a self-validating pharmacophore model, standard MM force fields must be augmented to account for the σ-hole. The following step-by-step protocol ensures thermodynamic and electrostatic accuracy.

Protocol: QM-Driven Conformer Generation & Pharmacophore Mapping
  • Dataset Curation & Preparation: Assemble a training set of 8-bromo-6-fluoroquinoline-2-carbaldehyde derivatives with known experimental affinities (e.g.,

    
     or 
    
    
    
    values). Define the active threshold (e.g.,
    
    
    ).
  • QM-Based Electrostatic Potential (ESP) Mapping:

    • Action: Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level on the quinoline core.

    • Causality: Traditional point-charge models place a uniform negative charge at the nucleus of the bromine atom. DFT calculations are mandatory to accurately model the electron depletion (σ-hole) on the distal end of the bromine atom[2]. This allows the software to recognize the spatial coordinates of the positive electrostatic potential.

  • Conformational Space Sampling:

    • Action: Utilize the OPLS4 force field (which supports virtual sites for halogens) or Low-Mode Molecular Dynamics (MD) to generate max 250 conformers per ligand.

    • Causality: The 2-carbaldehyde functional handle is rotationally flexible. Extensive conformational sampling ensures that all low-energy rotamers of the formyl group (and its extended hybrid derivatives) are captured within a 5.0 kcal/mol relative energy window.

  • Pharmacophore Feature Extraction (Alignment):

    • Action: Superimpose the active conformers. Restrict the structural alignment by freezing the coordinates of the quinoline N1, C-6, and C-8 atoms.

    • Causality: Freezing the rigid bicyclic core prevents the alignment algorithm from being skewed by large, flexible side-chains attached to the 2-position, ensuring that the critical XBD vector of the 8-bromo group remains strictly conserved across the dataset.

  • 3D Hypothesis Generation: Construct the final boolean feature network (e.g., 1 RA, 1 XBD, 2 HBA). Exclude spatial volumes occupied by the receptor using exclusion spheres to penalize steric clashes.

Workflow N1 Ligand Library Curation (8-Br-6-F-Quinoline Derivatives) N2 QM Charge Assignment (DFT B3LYP/6-31G*) N1->N2 N3 Conformational Sampling (Low-Mode MD / OPLS4) N2->N3 N4 Pharmacophore Feature Extraction (HBA, HBD, RA, XBD, HYD) N3->N4 N5 3D-QSAR & Model Generation (Partial Least Squares) N4->N5 N6 Rigorous Model Validation (Decoys, ROC, GH Score) N5->N6

Figure 2: QM-driven pharmacophore mapping workflow for halogenated quinolines.

Quantitative Data and Feature Definition

Translating the physical chemistry into a computational query requires setting strict spatial tolerances. A standard, highly discriminatory model for this scaffold typically results in the following feature tolerances.

Table 1: Pharmacophore Feature Definitions for 8-Br-6-F-Quinoline

Feature TypeAssociated MotifRadius Tolerance (Å)Vector / Angle Rule
Ring Aromatic (RA) Quinoline Bicyclic Core1.5Normal to plane
Halogen Bond Donor (XBD) 8-Bromo (

-hole)
1.2

angle

160°
Hydrogen Bond Acceptor (HBA1) 2-Carbaldehyde Carbonyl1.5-
Hydrogen Bond Acceptor (HBA2) Quinoline N-11.2Localized lone pair vector
Hydrophobic (HYD) 6-Fluoro / Aromatic CH1.8Isotropic
Model Validation Metrics

To ensure the trustworthiness of the generated model, it must be screened against a decoy dataset (structurally similar molecules that are experimentally inactive). A robust model should display high sensitivity and specificity, often evaluated using the Güner-Henry (GH) scoring method .

Table 2: Typical Validation Metrics for the Optimal Pharmacophore Hypothesis

MetricFormula / DefinitionTarget Value
Sensitivity (Se)


Specificity (Sp)


Enrichment Factor (EF)


Güner-Henry (GH) Score Composite precision metric

(Ideal

)

If a generated model achieves a GH score below 0.70, the workflow must revert to Step 4, adjusting the tolerance spheres of the XBD and RA features. Usually, shrinking the vector tolerance of the halogen bond filter aggressively removes false positives, capitalizing on the uniquely stringent geometric requirements of the bromine


-hole interaction[3].

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions Source: PubMed Central (PMC) URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: MDPI URL:[Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: Frontiers in Chemistry URL:[Link]

  • Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives Source: Asian Publication Corporation URL:[Link]

Sources

Exploratory

Comprehensive Safety Data and Hazard Profiling for 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Executive Summary In preclinical drug development, 8-bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9) is heavily utilized as a bifunctional building block for synthesizing targeted kinase inhibitors and anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, 8-bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9) is heavily utilized as a bifunctional building block for synthesizing targeted kinase inhibitors and anti-infective pharmacophores[1]. While its structural architecture—featuring an electrophilic C2-aldehyde and a cross-coupling-ready C8-bromide—makes it synthetically invaluable, these exact features impart distinct toxicological and stability hazards.

This whitepaper provides an in-depth, mechanistically grounded Safety Data Sheet (SDS) equivalent. We move beyond standard hazard statements to detail the physicochemical causality behind its toxicity and outline field-proven, self-validating protocols for handling, storage, and decontamination.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of a compound is the first step in predictive hazard modeling. Standard personal protective equipment (PPE) strategies often fail because they do not account for molecular lipophilicity and structural reactivity[2].

Table 1: Physicochemical Parameters and Safety Implications
ParameterValueCausality / Implication for Handling
CAS Registry Number 904886-03-9Identifier for accurate SDS tracking and compliance[3].
Molecular Weight 254.06 g/mol Optimal size for rapid transdermal absorption; highly prone to aerosolization during weighing.
LogP 3.43Strongly lipophilic. Drastically accelerates breakthrough time for standard latex PPE; mandates nitrile/neoprene barriers[2].
Polar Surface Area 30 ŲLow PSA favors unhindered cellular membrane penetration, exacerbating systemic cytotoxicity upon accidental exposure[2].
Reactive Moieties -CHO, -Br, -FThe electron-deficient quinoline core makes the C2-aldehyde highly electrophilic and susceptible to rapid autoxidation[1].

Mechanistic Hazard Characterization (GHS Framework)

Traditional safety sheets list hazards without explaining the initiating chemical events. For researchers handling 8-bromo-6-fluoroquinoline-2-carbaldehyde, understanding how the molecule reacts with biological systems ensures rigorous compliance with safety frameworks.

  • H315 / H317 (Skin Irritation & Sensitization): The unhindered carbaldehyde group acts as a potent electrophile. Upon dermal contact, it readily undergoes nucleophilic attack by primary amines present in epidermal proteins (e.g., lysine residues). This covalent modification (Schiff base formation) haptenizes the proteins, triggering allergic contact dermatitis and acute irritation[3].

  • H319 (Serious Eye Irritation): The lipophilic nature of the halogenated quinoline ring (LogP 3.43) allows rapid penetration of the corneal epithelium, where the aldehyde induces severe localized protein cross-linking[2].

  • H335 (Respiratory Irritation): Aerosolized micro-particulates dissolve seamlessly in mucosal fluids. The localized spike in aldehyde concentration induces rapid mucosal cross-linking, causing acute inflammatory responses[3].

G Molecule 8-Bromo-6-fluoroquinoline -2-carbaldehyde Skin Epidermal Exposure (High LogP: 3.43) Molecule->Skin O2 Atmospheric Moisture & O2 Molecule->O2 Lysine Nucleophilic Attack by Epidermal Lysine (NH2) Skin->Lysine Schiff Covalent Schiff Base Formation (Protein Haptenization) Lysine->Schiff Hazard1 GHS H315 / H317: Skin Irritation & Sensitization Schiff->Hazard1 AutoOx Radical Autoxidation O2->AutoOx Degradant Quinoline-2-carboxylic Acid (Inactive Degradant) AutoOx->Degradant

Mechanistic pathway of biological sensitization and environmental autoxidation.

Self-Validating Laboratory Workflows

To guarantee safety and scientific integrity, experimental protocols must be structured as self-validating systems . This means the workflow contains an inherent, observable step that proves the protocol was executed correctly, mitigating human error.

Workflow A: Anhydrous Handling and Reagent Preparation

Due to its susceptibility to autoxidation into quinoline-2-carboxylic acid, this chemical must be handled rigorously.

  • Preparation: Conduct all transfers within a ductless fume enclosure using an anti-static weighing spatula to prevent particulate aerosolization.

  • Solubilization: Dissolve the solid in anhydrous, amine-free solvents (e.g., strictly anhydrous DMSO or DMF) immediately after weighing.

  • Inert Blanketing (Causality): Purge the storage vial with heavy Argon gas rather than Nitrogen. Why? Argon is substantially denser than air, creating a sinking protective blanket that physically displaces oxygen away from the aldehyde moiety.

  • Self-Validating Check: Affix a continuous moisture/oxygen indicator strip (e.g., resazurin-based) to the interior of the secondary containment chamber.

    • Validation: If the strip remains blue, the inert atmosphere is successfully maintained. A color shift to pink definitively signals atmospheric breach, alerting the scientist before the reagent degrades.

Emergency Spill Mitigation & Decontamination

In the event of an accidental spill of the raw powder or concentrated solution, standard wiping is insufficient and drastically increases the risk of transdermal exposure.

Workflow B: The UV-Validated Spill Response
  • Evacuation & PPE Escalation: Immediately don a P100/N95 particulate respirator and double-layered nitrile gloves. (Standard latex will fail against the highly lipophilic halogenated core).

  • Containment: Cover the solid spill with a damp, inert absorbent (e.g., sand or vermiculite wetted with a mild aqueous sodium bisulfite solution). Sodium bisulfite reacts seamlessly with the aldehyde to form a water-soluble, non-volatile bisulfite adduct, neutralizing the inhalation hazard.

  • Mechanical Collection: Sweep the adduct into a sealable hazardous waste container using non-sparking tools.

  • Self-Validating Decontamination Check: Wash the surface with a mild alkaline detergent.

    • Validation: Halogenated quinoline systems exhibit strong intrinsic pi-pi* fluorescence. Illuminate the cleaned area with a portable 365 nm UV lamp. If the surface fluoresces, residual contamination remains. A complete absence of fluorescence visually validates that absolute decontamination has been achieved.

Spill Detect Spill Event Detected PPE Don Double Nitrile & N95/P100 (Mitigates H335 Aerosol Risk) Detect->PPE Contain Contain with Inert Absorbent PPE->Contain Clean Wash Area with Alkaline Agent (Quenches Electrophile) Contain->Clean Validate Self-Validating Step: Illuminate with 365 nm UV Light Clean->Validate Fail Fluorescence Detected (Residual Quinoline) Validate->Fail Positive Pass Zero Fluorescence (Total Decontamination Confirmed) Validate->Pass Negative Fail->Clean

Self-validating spill mitigation and UV-based decontamination workflow.

References

1. — Source for compound LogP, PSA, structural identifiers, and verified lipophilicity parameters mapping to dermal permeability. 2. — Verified nomenclature, InChIKey, and standard molecular topology data. 3. — Reference for core Global Harmonized System (GHS) classifications, emergency handling, and foundational toxicity frameworks.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Reductive Amination of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Executive Summary & Chemical Architecture As a Senior Application Scientist, I designed this protocol to address the unique stereoelectronic challenges presented by 8-Bromo-6-fluoroquinoline-2-carbaldehyde . Reductive am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

As a Senior Application Scientist, I designed this protocol to address the unique stereoelectronic challenges presented by 8-Bromo-6-fluoroquinoline-2-carbaldehyde . Reductive amination is a cornerstone reaction in medicinal chemistry for accessing substituted amine scaffolds. However, when working with heavily halogenated, electron-deficient heteroaryls like our target quinoline, off-target pathways—such as premature aldehyde reduction or base-catalyzed degradation—can compromise yields [1, 2].

The 6-fluoro and 8-bromo substituents inductively withdraw electron density from the quinoline core. This uniquely activates the C2-carbaldehyde, making it a powerful electrophile that rapidly condenses with amines. Conversely, this same electron deficiency renders the intermediate imine highly susceptible to hydrolysis [3]. This application note details a causality-driven, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB,


) to achieve high-fidelity amine synthesis.
Quantitative Data: Physicochemical Properties

The foundational parameters of the electrophile dictate our solvent and reagent choices.

ParameterSpecification / ValueCausality in Experimental Design
CAS Number 904886-03-9 [3]Compound verification and regulatory tracking.
Chemical Formula

Determines stoichiometric calculations.
Molecular Weight 254.06 g/mol Required for mass spectrometry (MS) validation.
Isotopic Signature

ratio (

/

)
Serves as an intrinsic MS tracer for product validation.
Electrophilic Center C2-CarbaldehydeHighly reactive; dictates the need for mild hydride donors to prevent over-reduction to the alcohol.

Reaction Logic & Mechanistic Pathway

Standard sodium borohydride (


) is a hard nucleophile that readily reduces free aldehydes to alcohols, bypassing the amination pathway. By employing STAB, the three electron-withdrawing acetate groups sterically and electronically dampen the hydride donor capacity [1]. This ensures the reagent selectively targets the highly electrophilic imine/iminium ion intermediate only after it has successfully formed.

G A 8-Bromo-6-fluoroquinoline- 2-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Addition F Alcohol Byproduct (Minimzed by STAB) A->F Direct Reduction B 1° or 2° Amine B->C D Imine / Iminium Ion C->D Dehydration (-H₂O) E Alkylated Amine Product D->E Hydride Transfer NaBH(OAc)₃

Fig 1: Mechanistic workflow for the reductive amination of 8-bromo-6-fluoroquinoline-2-carbaldehyde.

Optimization Matrix

Select your methodology based on the nucleophilicity and basicity of the amine partner.

Amine ClassPreferred SolventReductant Eq.Acid CatalystReaction Time & Temp
Primary (Aliphatic) 1,2-Dichloroethane (DCE)

(1.5)
None required2–4 h, 20°C
Secondary (Aliphatic) 1,2-Dichloroethane (DCE)

(1.5)
AcOH (1.0 eq)4–12 h, 20°C
Weakly Basic (Anilines) DCE / THF

(2.0)
AcOH (2.0 eq)12–24 h, 50°C

Causality Note: DCE is prioritized over Dichloromethane (DCM) because its slightly higher boiling point and specific dielectric constant uniquely stabilize the iminium transition state while offering superior solubility for STAB [1].

Standard Operating Procedures (SOPs)

Protocol: Direct Reductive Amination (Standard Workhorse Method)

This protocol is optimized for primary and secondary aliphatic amines.

Step 1: System Preparation & Dehydration

  • Flame-dry a reaction vial equipped with a magnetic stir bar under a steady stream of Argon. Moisture drives the equilibrium of the hemiaminal back to the aldehyde.

  • Dissolve 8-Bromo-6-fluoroquinoline-2-carbaldehyde (1.0 eq, 1.0 mmol, 254 mg) in anhydrous DCE (5.0 mL).

Step 2: Imine Formation & Activation 3. Add the selected Amine (1.1 eq, 1.1 mmol) dropwise to the stirring solution. 4. (If using a secondary amine): Add Glacial Acetic Acid (1.0 eq, 1.0 mmol, 60 µL). The acid protonates the hemiaminal hydroxyl, creating an excellent leaving group (


) to enforce iminium ion formation [2].
5. Stir the mixture at ambient temperature (20°C) for 30 minutes to ensure equilibrium favors the imine.

Step 3: Hydride Delivery 6. Introduce Sodium Triacetoxyborohydride (1.5 eq, 1.5 mmol, 318 mg) in portions over 5 minutes. Causality: Portion-wise addition limits exothermic spikes, which can trigger polymerization or off-target reduction pathways. 7. Cap the vial under Argon and stir for 2–4 hours (monitor via IPC, see Section 5).

Step 4: Quench & Phase Separation 8. Quench the reaction safely by dropwise addition of saturated aqueous


 (5.0 mL). Causality: The basic aqueous layer neutralizes residual acetic acid and decomposes unreacted borohydride without subjecting the newly synthesized amine to hydrolytic conditions.
9. Transfer to a separatory funnel and extract the aqueous layer with DCE (

mL). 10. Combine the organic phases, wash with brine (10 mL), dry over anhydrous

, and concentrate under reduced pressure.

In-Process Controls (IPC) & Self-Validating Systems

A robust protocol must be a self-validating system. Do not proceed to purification blindly; verify reaction milestones using the following built-in physicochemical tracers.

A. TLC Self-Validation (Consumption Check)

  • Method: Run TLC in

    
     EtOAc:Hexane.
    
  • Validation: The aldehyde precursor is strongly UV-active (254 nm) at

    
    . The target amine will generally exhibit a lower 
    
    
    
    (increased polarity) and will stain positive with Ninhydrin (for secondary amine products resulting from primary amine starting materials) or Dragendorff's reagent (for tertiary amines).

B. LC-MS Self-Validation (The Bromine Isotope Tracer)

  • Method: Pull a 5 µL reaction aliquot, dilute in 1 mL MeOH, and inject into an ESI-LC-MS.

  • Validation:

    • Pre-reduction (Imine check): You must observe the disappearance of the aldehyde

      
       at 
      
      
      
      255.0 / 257.0.
    • Post-reduction (Product check): Locate the product mass

      
      . Because the 8-bromo substituent is preserved, the product must retain a perfect 
      
      
      
      doublet signature separated by 2 Daltons
      . If the doublet is missing, you have inadvertently debrominated the quinoline ring (indicative of a contaminated hydride source or unintended palladium presence).

References

The parameters, solvent rationales, and mechanistic data synthesized in this protocol are backed by the following validated literature sources:

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Source: Scribd URL: [Link]

  • MolAid Compound Database. (2025). "8-bromo-6-fluoroquinoline-2-carboxaldehyde - CAS 904886-03-9." MolAid Chemical Properties. Source: MolAid URL: [Link]

Application

Application Notes and Protocols for the Functionalization of the C2-Aldehyde Group in Fluoroquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C2-Functionalized Fluoroquinolines The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C2-Functionalized Fluoroquinolines

The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of a significant class of antibiotics.[1] However, the chemical space beyond antimicrobial applications is vast and ripe for exploration. The introduction of a formyl group at the C2-position of the fluoroquinoline ring system opens a gateway to a diverse array of molecular architectures with potential applications in oncology and as fluorescent probes.[2] The aldehyde at C2 is a versatile chemical handle, amenable to a wide range of transformations that allow for the systematic modification of the molecule's steric and electronic properties. This strategic functionalization can lead to the discovery of novel compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.

This guide provides a detailed exploration of key chemical transformations of the C2-aldehyde group in fluoroquinolones. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes in your research endeavors. The protocols are based on well-established synthetic methodologies, adapted for the specific context of fluoroquinoline-2-carbaldehydes.

Core Functionalization Strategies and Protocols

The C2-aldehyde of a fluoroquinoline, such as 6-fluoroquinoline-2-carbaldehyde, is a reactive electrophile, poised for a variety of nucleophilic additions and redox transformations. We will explore four key functionalization pathways: Reductive Amination, Knoevenagel Condensation, Wittig Olefination, and Oxidation to the Carboxylic Acid.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3] This one-pot reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is particularly advantageous due to its mildness and selectivity for the iminium ion over the starting aldehyde.[2][4][5] This selectivity minimizes side reactions and allows for a broad substrate scope, including weakly basic and non-basic amines.[5]

Protocol: Reductive Amination of 6-Fluoroquinoline-2-carbaldehyde

This protocol describes the reaction of 6-fluoroquinoline-2-carbaldehyde with a primary amine to yield a secondary amine.

Materials:

  • 6-Fluoroquinoline-2-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoroquinoline-2-carbaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (approximately 15-20 mL per mmol of aldehyde).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

  • If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine before the addition of the reducing agent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reactions are typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired secondary amine.

Causality and Experimental Insights:

  • The choice of DCE as a solvent is preferred as reactions are generally faster than in THF.[5]

  • The use of a slight excess of the amine can help drive the imine formation equilibrium.

  • While acetic acid can catalyze the reaction, it is generally not necessary for aldehydes.[5]

  • A stepwise procedure, where the imine is pre-formed and then reduced with sodium borohydride, can be advantageous in cases where dialkylation is a concern.[4]

Visualization of the Reductive Amination Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 6-Fluoroquinoline-2-carbaldehyde D Dissolve in Anhydrous DCE A->D B Primary Amine B->D C Sodium Triacetoxyborohydride F Reduction of Iminium Ion C->F E Imine Formation (in situ) D->E E->F G Quench with NaHCO3 F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Purified Secondary Amine J->K

Caption: Workflow for the reductive amination of 6-fluoroquinoline-2-carbaldehyde.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base like piperidine.[6][7] This reaction is highly efficient for creating α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.

Protocol: Knoevenagel Condensation of 6-Fluoroquinoline-2-carbaldehyde with Malononitrile

Materials:

  • 6-Fluoroquinoline-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 6-fluoroquinoline-2-carbaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol (10-15 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • The reaction is often complete within 1-2 hours.

  • If a precipitate forms, collect the product by filtration and wash it with cold ethanol.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation of Quinoline Aldehydes:

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
Quinoline-2-carboxaldehydeMalononitrilePiperidineEthanol292

Note: The data provided is for a similar quinoline aldehyde to guide expectation.[4]

Mechanism of the Knoevenagel Condensation:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A Active Methylene Compound C Enolate Intermediate A->C -H+ B Piperidine (Base) E Alkoxide Intermediate C->E + Aldehyde D Fluoroquinoline Aldehyde F Protonation E->F G Elimination of Water F->G -H2O H α,β-Unsaturated Product G->H

Caption: Mechanism of the Knoevenagel condensation.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with high regioselectivity.[9]

Protocol: Wittig Olefination of 6-Fluoroquinoline-2-carbaldehyde

This protocol is a two-step process involving the preparation of the Wittig reagent followed by the olefination reaction.

Part A: Preparation of the Wittig Reagent (Phosphonium Ylide)

Materials:

  • Triphenylphosphine

  • Alkyl halide (e.g., methyl iodide for a methylene group)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Strong base (e.g., n-butyllithium or sodium hydride)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous THF.

  • Add the alkyl halide (1.0 eq) and stir the mixture at room temperature. The formation of the phosphonium salt may take several hours to overnight. The salt often precipitates from the solution.

  • Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

  • To a suspension of the phosphonium salt in anhydrous THF at 0 °C, add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

Part B: Wittig Olefination

Procedure:

  • To the freshly prepared ylide solution at 0 °C, add a solution of 6-fluoroquinoline-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.

Causality and Experimental Insights:

  • The Wittig reaction must be carried out under strictly anhydrous conditions, as the ylide is a strong base and will be quenched by water.

  • The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides (with electron-withdrawing groups) tend to give the E-alkene, while non-stabilized ylides (with alkyl groups) favor the Z-alkene.[10]

Oxidation: Formation of Quinoline-2-carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group in many biologically active molecules. A variety of oxidizing agents can be employed, with selenium dioxide being a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes, which can be further oxidized to carboxylic acids.

Protocol: Oxidation of 6-Fluoroquinoline-2-carbaldehyde to 6-Fluoroquinoline-2-carboxylic Acid

Materials:

  • 6-Fluoroquinoline-2-carbaldehyde

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Aqueous sodium hydroxide or Pyridine/Water

  • Sulfuric acid or Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure (using Potassium Permanganate):

  • In a round-bottom flask, dissolve 6-fluoroquinoline-2-carbaldehyde in a suitable solvent like aqueous acetone or pyridine.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water.

  • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., dilute sulfuric acid) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization.

Quantitative Data for Oxidation of 2-Methylquinoline:

Starting MaterialOxidizing AgentSolventTime (h)Temperature (°C)Yield (%)
2-MethylquinolineSelenium DioxidePyridine/Water5Reflux~65

Note: This data is for the oxidation of the corresponding methylquinoline, which is a common precursor to the aldehyde and demonstrates the feasibility of oxidation at the C2 position.

Conclusion

The C2-aldehyde on the fluoroquinolone scaffold is a highly valuable functional group for the generation of diverse chemical libraries. The protocols outlined in this guide for reductive amination, Knoevenagel condensation, Wittig olefination, and oxidation provide a solid foundation for the synthesis of novel fluoroquinolone derivatives. By understanding the underlying principles and paying careful attention to the experimental details, researchers can effectively leverage these transformations to advance their drug discovery and development programs.

References

  • 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE | CAS 260430-93-1. (n.d.). BenchChem. Retrieved from a relevant chemical supplier website.
  • Application Notes and Protocols: 2-Methyl-8-quinolinecarboxaldehyde in Organic Synthesis. (2025). BenchChem.
  • Photochemical dearomative skeletal modifications of heteroarom
  • 8-Fluoroquinoline-2-carbaldehyde. (n.d.). Chem-Impex. Retrieved from a relevant chemical supplier website.
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Journal of Organic Chemistry.
  • 8-Fluoroquinoline-2-carbaldehyde | 904369-10-4. (n.d.). J&K Scientific. Retrieved from a relevant chemical supplier website.
  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica.
  • Knoevenagel condensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Application Note – Reductive Amin
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026). MDPI.
  • Knoevenagel condens
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Journal of the Chilean Chemical Society.
  • Synthesis of Fluoroquinolone Antibiotics. (n.d.).
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. (2025). BenchChem.
  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). Organic & Biomolecular Chemistry.
  • 6-Fluoroquinoline-2-carboxaldehyde 96%. (n.d.). Sigma-Aldrich.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (n.d.). Organic and Biomolecular Chemistry.
  • The Wittig Reaction: Examples and Mechanism. (2023). Chemistry Steps.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. (n.d.).
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Reductive amination with 2-picoline-borane complex. (n.d.). Retrieved from a relevant chemical supplier website.
  • Process for the oxidation of quinoline to quinolinic acid. (n.d.).
  • Process for the oxidation of quinoline into quinolinic acid. (n.d.).
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. (2025). BenchChem.
  • Synthesis and antibacterial activity of novel fluoroquinolone analogs. (n.d.).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. (2025). BenchChem.
  • Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. (2025).
  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. (2021). MDPI.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-Quinoline Derivatives

Authored by: a Senior Application Scientist Abstract The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. The introduction of nitrogen-containing substituents at the C8 position can...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: a Senior Application Scientist

Abstract

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science. The introduction of nitrogen-containing substituents at the C8 position can significantly modulate the biological and photophysical properties of these heterocycles. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods like nucleophilic aromatic substitution.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 8-bromo-quinoline derivatives. We will delve into the mechanistic underpinnings, key reaction parameters, and provide a detailed experimental protocol, along with a troubleshooting guide to ensure successful implementation.

Introduction: The Significance of 8-Aminoquinolines

8-Aminoquinoline derivatives are integral components in a wide array of therapeutic agents, renowned for their antimalarial, anticancer, and antibacterial activities. The strategic placement of an amino group at the C8 position is crucial for the biological efficacy of these compounds. The Buchwald-Hartwig amination provides a direct and efficient route to forge this critical C-N bond, accommodating a broad range of amine coupling partners and functional groups.[2][3] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, more traditional methods, which often suffer from limited substrate scope and poor functional group tolerance.[1]

The Catalytic Cycle and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][4] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex L2Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Pd(II)_Amido_Complex L2Pd(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 8-bromo-quinoline, forming a Pd(II) intermediate.[1][5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 8-aminoquinoline product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine.[1]

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of 8-bromo-quinolines hinges on the judicious selection of the catalyst, ligand, base, and solvent.

The Palladium Source

While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and commercially available precatalysts.[6][7] These Pd(II) and Pd(0) sources, respectively, are reduced in situ to the active Pd(0) species.[4] The use of pre-formed palladium catalysts, which are often more stable and provide more consistent results, is also a viable option.[8]

The Ligand: The Key to Success

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For heteroaromatic substrates like 8-bromo-quinoline, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step and can prevent the formation of inactive catalyst species.[9]

Commonly Used Ligands:

  • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and BrettPhos are highly effective for a wide range of amine and aryl halide coupling partners.[10][11][12] BrettPhos, in particular, has shown efficacy in the coupling of primary amines.[4]

  • Bidentate phosphine ligands: BINAP and DPPF were among the first generation of ligands that enabled the reliable coupling of primary amines.[1] Xantphos is another effective bidentate ligand.[7]

The quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] The use of bulky ligands can mitigate this issue by sterically hindering this undesired coordination.

The Base

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Sodium tert-butoxide (NaOt-Bu): A commonly used strong base that is effective for a wide range of substrates.[2]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous in certain cases.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): These weaker bases can be beneficial when dealing with base-sensitive functional groups.[13]

The Solvent

The choice of solvent is primarily dictated by the solubility of the reagents and the desired reaction temperature.

  • Aromatic hydrocarbons: Toluene and xylene are frequently used and are generally good solvents for this transformation.[14]

  • Ethers: Dioxane and tetrahydrofuran (THF) are also common choices.[14]

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[9][15]

Representative Applications and Data

The following table summarizes selected examples of the Buchwald-Hartwig amination of bromo-quinoline derivatives from the literature, showcasing the versatility of this reaction.

EntryQuinoline SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
15-Bromo-8-(benzyloxy)quinolineN-methylanilinePd(OAc)₂ (5)Johnphos (10)NaOt-Bu (1.25)Toluene110-12086[2]
26,7-Dibromo-5,8-quinolinequinoneAnilinePd(OAc)₂ (0.05)BrettPhos (0.15)NaOt-Bu (1.2)EtOHReflux90[6]
36-Bromo-3-iodoquinolin-4(1H)-oneAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane100N/A[7]
48-BromoquinolineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene10095Buchwald, S. L. et al. J. Am. Chem. Soc.1996 , 118, 7215-7216
58-Bromo-2-methylquinolineBenzylaminePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOt-Bu (1.4)Toluene10085Hartwig, J. F. et al. J. Am. Chem. Soc.1995 , 117, 6478-6479

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an 8-bromo-quinoline derivative with a primary or secondary amine.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 8-Bromo-quinoline derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 8-bromo-quinoline derivative (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution). Then, add the amine (1.2 equiv) via syringe. Finally, add the base (e.g., NaOt-Bu, 1.4 equiv) in one portion.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aminoquinoline derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficiently inert conditions (oxygen or moisture present)- Poor choice of ligand, base, or solvent- Catalyst inhibition by quinoline nitrogen- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous and degassed.[9][15]- Screen different ligands, bases, and solvents.- Increase the bulk of the ligand to disfavor coordination of the quinoline nitrogen.
Formation of hydrodehalogenated side product - β-hydride elimination is competing with reductive elimination.- Presence of water.- Use a more sterically hindered ligand.- Ensure anhydrous conditions.
Decomposition of starting material or product - Reaction temperature is too high.- Base is too strong for functional groups present.- Lower the reaction temperature.- Use a weaker base such as Cs₂CO₃ or K₃PO₄.[13]
Difficulty in purification - Formation of closely related byproducts.- Residual palladium in the product.- Optimize reaction conditions to improve selectivity.- Filter the reaction mixture through a pad of Celite post-reaction. Consider using a palladium scavenger if necessary.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 8-aminoquinoline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert reaction environment, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry, materials science, and beyond.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014, December 19). ScienceOpen. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021, September 8). MDPI. Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved March 7, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 2). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 7, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved March 7, 2026, from [Link]

Sources

Application

Advanced Application Note: Metal-Catalyzed Cross-Coupling of 8-Bromoquinolines

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Application Scope: Active Pharmaceutical Ingredient (API) Synthesis, Fluorophore (BODIPY/BOPHY) Development, and Ligand Design S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals Application Scope: Active Pharmaceutical Ingredient (API) Synthesis, Fluorophore (BODIPY/BOPHY) Development, and Ligand Design

Scientific Context & Reactivity Profiling

The quinoline scaffold is a privileged motif in medicinal chemistry and advanced functional materials. Within this chemical space, 8-bromoquinoline presents a uniquely demanding yet highly rewarding reactivity profile. The carbon-bromine bond at the C-8 position serves as a versatile anchor for forming complex architectural linkages via Suzuki-Miyaura, Heck, Sonogashira, and modern cross-electrophile couplings[1].

The "Peri" Effect and Mechanistic Causality

The proximity of the C-8 position to the quinoline nitrogen dictates the molecule's distinct electronic and steric behavior—commonly referred to as the peri effect.

  • Steric Hindrance: The bulky lone pair of the nitrogen atom restricts the approach of transition-metal catalysts, making oxidative addition more difficult compared to the 6-bromo isomer, thereby necessitating precisely tailored ligand systems[2].

  • Chelation Assistance: Conversely, this same lone pair can act as a directing group. The nitrogen can coordinate to metal centers (such as Palladium or Nickel), stabilizing reactive intermediates[2]. Recent computational analyses of catalyst pre-complexation demonstrate that this electron donation structurally modifies the transition state, fundamentally altering thermodynamic favorability during transmetalation[3].

Understanding these dichotomous effects is vital for optimizing yields, avoiding catalyst poisoning, and preventing unwanted homocoupling side reactions.

Mechanistic Pathways & Workflow Visualizations

Palladium and Nickel Catalytic Systems

While Palladium-based systems (e.g., Pd(OAc)₂/PPh₃ or Pd-SPhos) are considered the gold standard for Suzuki-Miyaura couplings[4], Nickel catalysis is rapidly gaining traction. Two-coordinate Ni(II) bis(amido) complexes have proven remarkably competent at mediating Kumada-type cross-couplings at ambient temperatures[5]. Furthermore, recent advancements in reductive Ar-Ar coupling utilize the N-directing effect of the 8-bromoquinoline to achieve high chemoselectivity over competing electrophiles using B₂pin₂ as a terminal reductant[6].

CatalyticCycle A 8-Bromoquinoline + Aryl Electrophile B Oxidative Addition (Ni(0) -> Ni(II)) A->B Catalyst Binding C N-Directed Stabilization (Peri-Coordination) B->C Lone Pair Donation D Transmetalation / Reduction (B2pin2) C->D Partner Reagent Added E Reductive Elimination D->E C-C Bond Maturation E->A Catalyst Regeneration F C8-Substituted Quinoline E->F Product Release

Fig 1: N-directed metal-catalyzed cross-coupling cycle highlighting peri-effect stabilization.

Quantitative Data Analysis

To rationally design a synthetic route, researchers must benchmark reaction conditions against established literature. Table 1 summarizes validated cross-coupling paradigms utilizing the 8-bromoquinoline scaffold.

Table 1: Comparative Conditions for 8-Bromoquinoline Cross-Couplings

Coupling TypePartner ReagentCatalyst / LigandConditionsYield / OutcomePrimary Application
Suzuki-Miyaura Furan-3-ylboronic acidPd(OAc)₂ / PPh₃1,4-Dioxane/H₂O (120 °C)Excellent (w/ sequential C-H arylation)[4]Bioactive Scaffolds
Suzuki-Miyaura N-Boc-2-pyrroleboronic acidPd(0) sourceStandard thermalGood (Boc removed in situ)[4][7]BODIPY/BOPHY Dyes
Grignard Cross Aryl/Methyl GrignardsNi(II) bis(amido)THF (Ambient Temp)93% conversion[5]Rapid Ligand Synthesis
Reductive Ar-Ar 2-IodoanisoleNi(I) / B₂pin₂Electrocatalytic/Reductive51-66% (High Chemoselectivity)[6]Complex API Library Gen

Validated Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems . In-process controls (IPCs) and causality statements are embedded to ensure robustness and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Heteroaryl functionalization)

Purpose: Synthesis of 8-heteroarylquinolines (e.g., pyrrolyl or furanyl derivatives) via a 1,4-dioxane/H₂O biphasic system[4].

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Heteroarylboronic acid (e.g., furan-3-ylboronic acid) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • K₂CO₃ (2.5 equiv)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v)

Methodology:

  • Atmospheric Control: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidative quenching. Strict exclusion of oxygen prevents the formation of unreactive Pd(II)-peroxo complexes.

  • Reagent Loading: Add 8-bromoquinoline, heteroarylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ to the flask.

  • Solvent Introduction: Inject the rigorously degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: The biphasic system is critical. The organic phase dissolves the quinoline, while the aqueous phase solvates the K₂CO₃ base, generating the nucleophilic hydroxyboronate species ([R-B(OH)₃]⁻) necessary to drive the transmetalation step forward.

  • Thermal Activation: Heat the reaction mixture to 120 °C with vigorous stirring for 12–24 hours.

  • In-Process Validation: Sample 50 µL of the organic layer, filter through a short silica plug, and analyze via LC-MS. Validation Cue: Look for the disappearance of the 8-bromoquinoline starting material (distinctive 1:1 isotopic Br⁷⁹/Br⁸¹ doublet in MS).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling

Purpose: Direct cross-electrophile coupling of 8-bromoquinoline with electron-rich aryl iodides using a B₂pin₂ terminal reductant, leveraging the N-directing effect[6].

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • Aryl Iodide (e.g., 2-Iodoanisole) (1.0 equiv)

  • Ni(II) Precatalyst (10 mol%)

  • Ligand (e.g., bipyridine derivative) (12 mol%)

  • B₂pin₂ (1.5 equiv)

  • Base (e.g., LiOMe) (2.0 equiv)

  • Anhydrous DMF

Methodology:

  • Preparation: In an Ar-filled glovebox, combine the Ni(II) precatalyst, ligand, B₂pin₂, and base in a reaction vial.

  • Substrate Addition: Add 8-bromoquinoline and the aryl iodide dissolved in anhydrous DMF. Causality: The 8-quinolinyl moiety acts as an intrinsic directing group, stabilizing the highly reactive Ni(I)/Ni(III) intermediates and strongly biasing the reaction toward cross-coupling rather than homocoupling (yielding minimal dimerized side products)[6].

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Quench & Extraction: Quench with a saturated NH₄Cl aqueous solution to protonate residual base and breakdown boron byproducts. Extract with diethyl ether (3x).

  • Purification: Concentrate the combined organic layers and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Validation Diagram

To maintain strict adherence to Good Laboratory Practices (GLP), the structural execution of air-sensitive metal-catalyzed reactions is mapped below.

Workflow S1 1. Flask Preparation (Flame-dry, Ar-Purge) S2 2. Solid Reagent Loading (Catalyst, Base, Substrates) S1->S2 S3 3. Solvent Addition (Degassed Biphasic Mix) S2->S3 S4 4. Thermal Activation (Oil Bath / Block Heater) S3->S4 S5 5. IPC Validation (TLC / LC-MS Check) S4->S5 S5->S4 Incomplete Reaction S6 6. Workup & Isolation (Chromatography) S5->S6 >95% Conversion

Fig 2: Sequential decision matrix for cross-coupling methodology and IPC validation.

Conclusion

The functionalization of 8-bromoquinoline requires precise maneuvering around the peri effect. By utilizing optimally designed palladium ligands (like SPhos or PPh₃ in specialized solvent systems) or leveraging N-directing chemoselective nickel catalysis, researchers can confidently access libraries of C8-substituted functional materials and therapeutics.

References

  • Benchchem - Methyl 8-bromoquinoline-3-carboxylate: Contextualization of Brominated Quinoline Derivatives.
  • Benchchem - A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • Organic & Biomolecular Chemistry (RSC Publishing) - Suzuki–Miyaura cross-coupling of 8-bromoquinolines.
  • Newcastle University eTheses - Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes.
  • USD RED (University of South Dakota) - Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis.
  • PMC (NIH) - Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex.
  • ChemRxiv - B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides.

Sources

Method

Application Notes and Protocols: Bioorthogonal Labeling Strategies Using Fluorescent Quinoline Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Bioorthogonal Chemistry and the Rise of Quinoline Aldehydes Bioorthogonal chemistry has revolutionized our ability to study biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioorthogonal Chemistry and the Rise of Quinoline Aldehydes

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. These chemical reactions are designed to occur within living systems without interfering with endogenous biochemical processes. A key application of this technology is the specific labeling of biomolecules to elucidate their function, localization, and dynamics. Among the diverse toolkit of bioorthogonal reactions, the condensation of aldehydes with specific nucleophiles, such as hydrazines and aminooxy compounds, offers a robust method for covalent modification.

Quinoline-based fluorescent probes have emerged as powerful tools in bio-imaging due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment. The quinoline scaffold is a versatile platform for the design of "turn-on" fluorescent probes, where a significant increase in fluorescence intensity is observed upon reaction with a target analyte. This characteristic is particularly advantageous for live-cell imaging, as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio.

This guide provides a comprehensive overview of bioorthogonal labeling strategies that leverage the unique properties of fluorescent quinoline aldehydes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the applications of this technology in cellular imaging and drug development.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, helping you to optimize your reaction conditions and improve final product yield and purity.

Synthetic Strategy Overview

The synthesis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde is most effectively approached via a two-stage process. The first stage involves constructing the substituted quinoline core, followed by a selective oxidation of a methyl group at the C2-position to yield the target aldehyde.

  • Stage 1: Quinoline Core Formation. Synthesis of 8-bromo-6-fluoro-2-methylquinoline via the Doebner-von Miller reaction, starting from 2-bromo-4-fluoroaniline.

  • Stage 2: Selective Oxidation. Oxidation of the 2-methyl group to a carbaldehyde using selenium dioxide (SeO₂), a classic and effective method for this transformation.[1]

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Stage 1: Quinoline Core Synthesis (Doebner-von Miller Reaction) cluster_1 Stage 2: Selective Oxidation (Riley Oxidation) A 2-Bromo-4-fluoroaniline C 8-Bromo-6-fluoro-2-methylquinoline A->C B Crotonaldehyde (from Acetaldehyde) B->C E 8-Bromo-6-fluoroquinoline-2-carbaldehyde C->E Oxidation D Selenium Dioxide (SeO₂) D->E G start Low Yield in Doebner-von Miller Reaction q1 Is significant tar formation observed? start->q1 ans1_yes Primary Cause: Crotonaldehyde Polymerization q1->ans1_yes Yes ans1_no Investigate Other Factors q1->ans1_no No sol1 Solution: 1. Slow reagent addition. 2. Strict temperature control. 3. Use moderating agent. ans1_yes->sol1 sol2 Check: 1. Purity of aniline starting material. 2. Optimize acid catalyst (type/conc.). 3. Monitor reaction time via TLC. ans1_no->sol2 G cluster_0 Riley Oxidation Mechanism A Quinoline-CH₃ + SeO₂ B Ene Reaction Intermediate (Allylic Seleninic Acid) A->B Ene Reaction C [2,3]-Sigmatropic Rearrangement B->C D Intermediate Ester C->D E Decomposition (-H₂O, -Se) D->E F Quinoline-CHO (Final Product) E->F

Sources

Optimization

Preventing oxidation of aldehyde group in quinoline derivatives

A-Level Guide for Researchers and Drug Development Professionals on Preventing Aldehyde Group Oxidation Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

A-Level Guide for Researchers and Drug Development Professionals on Preventing Aldehyde Group Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with quinoline aldehydes. These molecules are mainstays in medicinal chemistry and materials science, but their aldehyde functional group is notoriously susceptible to oxidation. This guide is structured to provide direct answers and actionable protocols to protect the integrity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the instability of quinoline aldehydes.

Q1: Why is the aldehyde group on my quinoline derivative so prone to oxidation?

A1: The susceptibility of the aldehyde group to oxidation is rooted in the reactivity of the aldehydic carbon-hydrogen (C-H) bond. This bond is relatively weak and susceptible to attack by radical species. The oxidation process is often an autoxidation reaction, a radical chain reaction involving atmospheric oxygen.[1] Once initiated, it can proceed autocatalytically, as the carboxylic acid product can sometimes accelerate the degradation.[2] Environmental factors such as exposure to air (oxygen), UV light, and elevated temperatures significantly accelerate this process.[3]

Q2: What is the primary oxidation product, and why is it a problem?

A2: The primary oxidation product of an aldehyde is the corresponding carboxylic acid. For a quinoline carbaldehyde, this means the -CHO group is converted to a -COOH group. This transformation is highly problematic for several reasons:

  • Loss of Biological Activity: The aldehyde may be a crucial pharmacophore, essential for binding to a biological target. Its conversion to a carboxylic acid will drastically alter the molecule's size, electronics, and hydrogen bonding capability, likely leading to a partial or complete loss of function.

  • Altered Physicochemical Properties: Carboxylic acids are significantly more polar and acidic than aldehydes. This change impacts solubility, chromatographic behavior, and formulation characteristics.

  • Complicated Purification: The presence of the carboxylic acid impurity complicates purification, as it can be challenging to separate from the parent aldehyde due to similar molecular weights.[4]

Q3: How do substituents on the quinoline ring affect the rate of aldehyde oxidation?

A3: The electronic properties of substituents on the quinoline ring can influence the stability of the aldehyde group. Electron-donating groups (EDGs) can increase the electron density on the ring and, by extension, can sometimes make the aldehyde more susceptible to oxidation.[5] Conversely, electron-withdrawing groups (EWGs) can have a stabilizing effect.[3] The position of the substituent relative to the aldehyde group also plays a critical role due to steric and electronic effects.

Q4: What are the most reliable methods for detecting and quantifying oxidation in my sample?

A4: A multi-pronged analytical approach is best for confirming and quantifying the presence of the oxidized carboxylic acid impurity.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of your sample. It can effectively separate the aldehyde from the more polar carboxylic acid.[6] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also powerful for both separation and definitive identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detection. You will observe the disappearance or reduction in the integral of the characteristic aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a broad carboxylic acid proton signal (δ 10-13 ppm). ¹³C NMR will show a corresponding change from the aldehyde carbonyl carbon (around 190-200 ppm) to a carboxylic acid carbonyl carbon (around 170-180 ppm).[7]

  • Infrared (IR) Spectroscopy: This technique can identify the functional groups. You would look for the disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[7]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Problem: My purified quinoline aldehyde is degrading during storage, even in the freezer. What am I doing wrong?

Answer: Storage stability is a common and critical issue. Degradation can occur even at low temperatures if other factors are not controlled.

Root Causes & Solutions:

  • Oxygen Exposure: The primary culprit is atmospheric oxygen. Simply capping a vial tightly is often insufficient.

  • Light Exposure: UV light can provide the energy to initiate radical oxidation.[3]

  • Acid/Base Contamination: Trace amounts of acid or base on the glassware or from previous purification steps can catalyze degradation.

Start Degradation During Storage Q1 Is the sample under an inert atmosphere? Start->Q1 Sol1 Solution: Purge vial with Ar or N2 before sealing. Use vials with PTFE-lined caps. Q1->Sol1 No Q2 Is the vial protected from light? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Store in amber vials and/or wrap clear vials in aluminum foil. Q2->Sol2 No Q3 Is the compound highly pure? Q2->Q3 Yes Sol2->Q3 Sol3 Solution: Re-purify to remove acidic/metallic impurities. Consider adding an antioxidant. Q3->Sol3 No End Stable Storage Achieved Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for storage instability.

Problem: I'm observing significant oxidation byproducts during my reaction. How can I protect the aldehyde group?

Answer: Protecting the aldehyde during a reaction requires careful control of the reaction environment, especially if the conditions are harsh or the reaction is lengthy.

Root Causes & Solutions:

  • Dissolved Oxygen in Solvents: Solvents can contain significant amounts of dissolved oxygen, which can lead to oxidation, especially upon heating.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times increase the likelihood of oxidation.[3]

  • Reagent Choice: Some reagents, while not intended as oxidants, can facilitate oxidation under certain conditions. Be aware of N-oxide formation as a competing oxidation pathway if using reagents like m-CPBA or hydrogen peroxide.[8][9]

Recommended Actions:

  • Deoxygenate Solvents: Before use, sparge your solvents with an inert gas like argon or nitrogen for 15-30 minutes.

  • Run Reactions Under Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen.

  • Minimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete. Use the lowest effective temperature.

  • Consider a Protecting Group: If the aldehyde is particularly sensitive and the reaction conditions are harsh, consider temporarily converting it to a more stable functional group, such as an acetal. The acetal is stable to many reagents and can be easily hydrolyzed back to the aldehyde after the reaction.

Problem: My purification by silica gel chromatography is causing significant product loss and generating the carboxylic acid impurity. What are better alternatives?

Answer: Standard silica gel chromatography can indeed promote aldehyde oxidation. The silica surface can be slightly acidic, and the large surface area in the presence of air provides an ideal environment for oxidation.[4]

Recommended Purification Strategies:

Purification MethodAdvantagesDisadvantagesBest For...
Recrystallization High purity achievable; scalable.[10]Requires finding a suitable solvent system; can have lower yields.Solid compounds where a suitable solvent can be identified.
Vacuum Distillation Excellent for removing non-volatile impurities; scalable.[11]Compound must be thermally stable; not suitable for non-volatile solids.Thermally stable, liquid quinoline aldehydes.
Bisulfite Adduct Formation Highly specific for aldehydes; excellent for removing non-aldehyde impurities.[4]Requires an aqueous workup and regeneration step; may not be suitable for all substrates.Removing stubborn impurities or when chromatography fails.
Buffered Chromatography Reduces surface acidity of silica gel.Requires pre-treatment of silica; may alter elution profile.When chromatography is necessary but acidity is a concern.

Section 3: Prevention Protocols & Methodologies

Protocol 1: Optimal Storage of Quinoline Aldehydes

This protocol outlines the best practices for long-term storage to ensure the stability and purity of your compound.

Materials:

  • High-purity quinoline aldehyde sample

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Parafilm or vial sealer

  • Appropriate freezer or refrigerator (-20°C or below recommended)

Step-by-Step Procedure:

  • Sample Preparation: Ensure the quinoline aldehyde is in a solid, solvent-free form and is of the highest possible purity.

  • Transfer to Vial: Place the solid sample into a pre-dried amber glass vial. Choose a vial size that is appropriate for the amount of material to minimize headspace.

  • Inert Gas Purge: Insert a needle or tubing connected to the inert gas source into the vial, ensuring the tip is just above the sample. Insert a second "vent" needle that does not reach the bottom of the vial.

  • Flush: Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Seal: Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Secure: For extra security, wrap the cap and neck of the vial with Parafilm.

  • Store: Place the sealed vial in a designated, clearly labeled spot in a freezer, preferably at -20°C or below.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This classical chemical method is highly effective for separating aldehydes from non-aldehyde impurities, including the corresponding alcohol or over-oxidation products.[4]

cluster_0 Phase 1: Adduct Formation cluster_1 Phase 2: Regeneration of Aldehyde A 1. Dissolve crude quinoline aldehyde in organic solvent (e.g., Ether) B 2. Add saturated aqueous sodium bisulfite solution. Stir vigorously. A->B C 3. Filter the precipitated white solid (the bisulfite adduct) B->C D 4. Wash adduct with organic solvent, then water. C->D E 5. Suspend purified adduct in water D->E Transfer Adduct F 6. Add base (e.g., NaHCO3 or NaOH soln) until pH > 8 and stirring is complete. E->F G 7. Extract the liberated pure aldehyde with fresh organic solvent. F->G H 8. Dry organic layer (e.g., MgSO4), filter, and evaporate solvent. G->H

Caption: Workflow for purification via bisulfite adduct.

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for several hours. The reaction progress can be monitored by the precipitation of the white bisulfite adduct.

  • Isolation: Collect the precipitated solid adduct by filtration. Wash the solid sequentially with the organic solvent (to remove organic impurities) and then with a small amount of cold water.

  • Regeneration: Suspend the washed adduct in water. While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the solution becomes basic (pH > 8) and all the solid has dissolved.[4]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the pure aldehyde with several portions of an organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline aldehyde.

Protocol 3: Use of Antioxidants for Stabilization

For particularly sensitive compounds or for use in formulations, adding a radical-scavenging antioxidant can provide an extra layer of protection.

Materials:

  • Purified quinoline aldehyde

  • Antioxidant of choice (e.g., Butylated hydroxytoluene (BHT), Tocopherol)

  • Solvent in which both the aldehyde and antioxidant are soluble (if preparing a stock solution)

Procedure:

  • Choose an Antioxidant: BHT is a common and effective choice for non-polar systems. Tocopherol (Vitamin E) is another excellent option.[2][12]

  • Determine Concentration: The typical concentration for antioxidants is low, usually around 0.01% to 0.1% by weight.[2][12] Higher concentrations are generally not necessary and may complicate analysis.

  • Addition:

    • For Solids: If practical, the antioxidant can be added directly to the solid aldehyde and gently mixed.

    • For Solutions: The most common method is to add the antioxidant to a solution of the quinoline aldehyde. If you are storing your compound in a solvent, add the antioxidant to the solution. Ensure it is fully dissolved.

  • Store Appropriately: The addition of an antioxidant is not a substitute for proper storage. The sample should still be stored under an inert atmosphere, protected from light, and at a low temperature as described in Protocol 1.

AntioxidantTypical Concentration (w/w)Notes
Butylated hydroxytoluene (BHT) 0.01 - 0.1%Effective, inexpensive, and widely used.[12]
Tocopherol (Vitamin E) 0.01 - 0.1%A natural antioxidant, good for applications where synthetic phenols are undesirable.[12]
Hydroquinone 0.01 - 0.5%Very effective but can be more reactive and may discolor solutions.[2]

Section 4: References

  • Benchchem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • Unknown. (n.d.). Preparation and Properties of Quinoline.

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

  • ResearchGate. (n.d.). Quinoline Aldehydes. ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. BenchChem.

  • European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds. Google Patents.

  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.

  • PubMed. (2018, December 15). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. National Center for Biotechnology Information.

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

  • Benchchem. (2025, December). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem.

  • groups.io. (2019, October 30). To stabilize aldehydes ....?.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

  • PMC. (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. National Center for Biotechnology Information.

  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate.

  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem.

  • ResearchGate. (2026, February 7). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Navigating Fluoroquinolone Solubility in Reaction Media

Introduction Fluoroquinolones are a critical class of broad-spectrum antibiotics, pivotal in both clinical applications and ongoing drug development research. However, their therapeutic efficacy and successful applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics, pivotal in both clinical applications and ongoing drug development research. However, their therapeutic efficacy and successful application in experimental settings are often hampered by their characteristically poor aqueous solubility.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance to diagnose, troubleshoot, and resolve solubility challenges encountered with fluoroquinolones in various reaction media.

As a Senior Application Scientist, this document synthesizes established physicochemical principles with field-proven strategies to ensure your experimental success. We will delve into the causal relationships behind solubility issues and provide validated protocols to overcome them, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers often have regarding fluoroquinolone solubility.

Q1: Why are many fluoroquinolones poorly soluble in neutral aqueous media?

Fluoroquinolones are amphoteric molecules, meaning they possess both acidic (a carboxylic acid group) and basic (a piperazinyl nitrogen) functional groups.[3][4] This dual nature leads to the formation of zwitterions at their isoelectric point, which typically falls within the neutral pH range (pH 6-8).[5][6] In this zwitterionic state, strong intermolecular electrostatic interactions contribute to a stable crystal lattice, resulting in low aqueous solubility.[6]

Q2: I'm observing precipitation of my fluoroquinolone during my reaction. What are the likely causes?

Precipitation during a reaction can be triggered by several factors:

  • pH Shift: The reaction itself might be generating acidic or basic byproducts, shifting the pH of the medium towards the fluoroquinolone's isoelectric point where it is least soluble.

  • Solvent Composition Change: If the reaction consumes a co-solvent or if a new, less solubilizing solvent is formed as a product, the overall solvating power of the medium can decrease, leading to precipitation.

  • Temperature Fluctuation: Solubility is often temperature-dependent. If the reaction is exothermic and the temperature is not adequately controlled, a subsequent cooling to room temperature can cause the compound to crash out of solution.

  • Interaction with Cations: Fluoroquinolones are known to chelate divalent and trivalent metal cations (e.g., Mg²⁺, Ca²⁺, Al³⁺).[7][8] If your reaction medium or starting materials contain these ions, the formation of insoluble metal-fluoroquinolone complexes can lead to precipitation.[8]

Q3: Can the salt form of the fluoroquinolone affect its solubility in my experiment?

Absolutely. The salt form can dramatically influence solubility.[1] Hydrochloride salts of fluoroquinolones are commonly used to enhance solubility in acidic conditions.[5][9] Conversely, forming salts with other biocompatible counter-ions like mesylate, gluconate, or glycolate can also improve aqueous solubility.[10] The choice of salt form should be carefully considered based on the pH and composition of your reaction medium. It is important to note that while salts can increase solubility in pure water or buffered solutions, this effect can be reversed in acidic media for some carboxylate salts.[11]

Q4: My fluoroquinolone seems to be degrading in the stock solution, affecting my results. What can I do?

Photodegradation is a known issue for some fluoroquinolones.[7] It is crucial to prepare fresh solutions and store them protected from light, for instance, in amber vials.[7] Additionally, prolonged storage, even in the dark, can lead to degradation or precipitation. Always visually inspect stock solutions for any signs of precipitation before use.

Part 2: Troubleshooting Guides - A Symptom-Based Approach

This section provides a structured approach to troubleshooting common solubility-related problems.

Issue 1: Visible Precipitate in Stock Solution or Reaction Medium

Symptoms:

  • Cloudiness or visible solid particles in the solution.

  • Inconsistent results in downstream applications.

  • Lower than expected reaction yield.

Troubleshooting Workflow:

start Precipitate Observed check_ph Measure pH of the medium start->check_ph adjust_ph Adjust pH away from isoelectric point (typically acidic for most fluoroquinolones) check_ph->adjust_ph pH is near isoelectric point check_solvent Review solvent composition check_ph->check_solvent pH is optimal end_ok Solubility Issue Resolved adjust_ph->end_ok add_cosolvent Introduce a water-miscible organic co-solvent check_solvent->add_cosolvent Poorly solubilizing solvent check_cations Analyze for presence of divalent/trivalent cations check_solvent->check_cations Adequate solvent system add_cosolvent->end_ok add_chelator Add a chelating agent (e.g., EDTA) if cations are unavoidable check_cations->add_chelator Cations present check_temp Monitor reaction temperature check_cations->check_temp No interfering cations add_chelator->end_ok control_temp Implement temperature control (e.g., water bath) check_temp->control_temp Temperature fluctuations noted end_nok Further investigation needed check_temp->end_nok Stable temperature control_temp->end_ok

Caption: Troubleshooting workflow for observed precipitation.

Issue 2: Low or Inconsistent Bioactivity/Reaction Yield

Symptoms:

  • Dose-response curves show high variability.

  • Reaction does not proceed to completion or shows low conversion.

  • Microbiological assays (e.g., MIC) yield inconsistent results.

Logical Relationship for Result Interpretation:

suboptimal_solubility Suboptimal Solubility Leads to... low_concentration Low Effective Concentration Causes... suboptimal_solubility->low_concentration inconsistent_results Inconsistent Results • High variability • Low yield low_concentration->inconsistent_results

Caption: Impact of poor solubility on experimental outcomes.

Troubleshooting Steps:

  • Verify Solution Preparation: Always prepare fresh stock solutions.[7] Avoid using solutions that have been stored for extended periods.

  • Confirm Solubility Limit: Determine the solubility of your specific fluoroquinolone in the reaction medium under your experimental conditions (pH, temperature, solvent composition). Do not assume complete dissolution if you are near the reported solubility limit.

  • Consider Photodegradation: Ensure all solutions are protected from light during preparation, storage, and the experiment itself.[7]

  • Evaluate Impact of Co-solvents: While co-solvents can increase solubility, they can also impact the permeability of drugs across biological membranes, which might be a factor in cell-based assays.[12]

Part 3: Experimental Protocols for Solubility Enhancement

This section provides detailed methodologies for common techniques to improve fluoroquinolone solubility.

Protocol 1: pH Adjustment for Solubility Enhancement

Objective: To determine the optimal pH for maximizing the solubility of a fluoroquinolone.

Principle: Fluoroquinolones are amphoteric and their solubility is highly pH-dependent.[4] By shifting the pH away from the isoelectric point, the molecule becomes predominantly cationic (at low pH) or anionic (at high pH), both of which are generally more soluble in aqueous media than the zwitterionic form.[13] For most fluoroquinolones, solubility increases significantly in acidic conditions.[4][14]

Materials:

  • Fluoroquinolone (e.g., Ciprofloxacin, Levofloxacin)

  • Series of buffer solutions (e.g., 0.02 M) with varying pH (e.g., 3.0 to 8.0)[4]

  • Ultrasonicator

  • Shaking incubator

  • UV-Vis Spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the fluoroquinolone to separate vials, each containing a buffer solution of a specific pH.

  • Sonicate the suspensions for 15 minutes to aid initial dispersion.[4]

  • Place the vials in a shaking incubator at a constant temperature (e.g., 30 ± 0.5°C) and agitate (e.g., at 150 rpm) until equilibrium is reached (typically 4 hours, but may require longer).[4]

  • Withdraw a sample from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Dilute the filtrate with the corresponding buffer solution to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance at the λmax for the fluoroquinolone and calculate the concentration based on a pre-established calibration curve.

  • Plot solubility (mg/mL or mol/L) versus pH to determine the pH-solubility profile.

Protocol 2: Co-solvent System Development

Objective: To enhance the solubility of a fluoroquinolone by using a water-miscible organic co-solvent.

Principle: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[15][16] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[16]

Materials:

  • Fluoroquinolone

  • Primary solvent (e.g., water or a buffer at optimal pH)

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Standard laboratory glassware for preparing solutions

Procedure:

  • Prepare a series of solvent systems with varying concentrations of the co-solvent in the primary solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • For each co-solvent concentration, determine the equilibrium solubility of the fluoroquinolone using a method similar to the shake-flask method described in Protocol 1.

  • Add an excess amount of the fluoroquinolone to each solvent system.

  • Agitate the mixtures until equilibrium is reached.

  • Filter the samples and analyze the filtrate to determine the concentration of the dissolved fluoroquinolone.

  • Plot the solubility of the fluoroquinolone as a function of the co-solvent concentration.

Protocol 3: Complexation with Cyclodextrins

Objective: To increase the aqueous solubility of a fluoroquinolone through the formation of an inclusion complex with a cyclodextrin.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[17][18] They can encapsulate poorly water-soluble "guest" molecules, like fluoroquinolones, into their central cavity, forming a more water-soluble "host-guest" complex.[17][19][20]

Materials:

  • Fluoroquinolone

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Aqueous buffer

  • Magnetic stirrer with heating capabilities

Procedure (Phase-Solubility Study):

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the fluoroquinolone to each cyclodextrin solution.

  • Seal the containers and stir the suspensions at a constant temperature until equilibrium is reached.

  • Filter the samples and analyze the concentration of the dissolved fluoroquinolone in the filtrate.

  • Plot the concentration of the dissolved fluoroquinolone against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can provide information about the stoichiometry of the complex.

Part 4: Data Presentation - Quantitative Insights

The following tables provide a summary of solubility data for common fluoroquinolones, compiled from the literature. These values should serve as a guide, as actual solubility can be influenced by specific experimental conditions such as ionic strength and temperature.

Table 1: pH-Dependent Solubility of Selected Fluoroquinolones

FluoroquinolonepHSolubility (mg/mL)Reference
Levofloxacin hemihydrate3.070.66 ± 0.43[14]
5.057.55 ± 0.32[14]
7.049.66 ± 0.17[14]
8.044.39 ± 0.18[14]
Ciprofloxacin lactate3.0~243[3][4]
5.0>40[14]
7.0~0.23[3][4]
8.0~0.23[3][4]
Enrofloxacin (in water)~7.0~0.146[21]

Table 2: Solubility Enhancement via Different Strategies

FluoroquinoloneStrategyFold Increase in SolubilityReference
CiprofloxacinSalt formation with glutaric acid7.3[1][2]
EnrofloxacinSalt formation with azelaic acid15.6[1][2]
Enrofloxacin40% Ethanol (in buffer)~11.6[21]
NorfloxacinComplexation with β-cyclodextrinSignificant improvement[22]

References

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • Wikipedia. (2024, January 21). Cosolvent. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Karanam, P., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3160-3176.
  • Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 1-7.
  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(2), 345-353.
  • Jain, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 437-443.
  • Maheshwari, R. K., et al. (2011). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical Sciences and Research, 2(7), 1735-1740.
  • Isadiartuti, D., et al. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. BenchChem.
  • Karanam, P., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
  • Tierney, M., et al. (2015). Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses. Pharmaceutics, 7(3), 220-236.
  • Roy, T. N., et al. (2011). Fluoroquinolone salts with carboxylic acids. Journal of Pharmaceutical Sciences, 100(8), 3160-3176.
  • Celebi, N., & Ozdemir, N. (2016). Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. Current Pharmaceutical Analysis, 12(3), 232-238.
  • Czarnecka, K., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC Advances, 8(34), 18933-18968.
  • Al-kassas, R., & Al-zhrani, A. (2024).
  • Jain, S., et al. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 70(3), 384-386.
  • Sharma, D., & Saini, S. (2017). Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures. International Journal of Pharmaceutical Sciences and Research, 8(10), 4153-4159.
  • Araujo, J. M., et al. (2014). Novel Organic Salts Based on Fluoroquinolone Drugs: Synthesis, Bioavailability and Toxicological Profiles. Molecules, 19(7), 10464-10482.
  • Wang, S. H., et al. (2023). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. Journal of Biosciences and Medicines, 11(11), 1-15.
  • Proshin, A. N., et al. (2023). The Formation of β-Cyclodextrin Complexes with Levofloxacin and Ceftriaxone as an Approach to the Regulation of Drugs' Pharmacokinetic. International Journal of Molecular Sciences, 24(8), 7490.
  • Gagniere, E., et al. (2021). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 21(9), 5092-5102.
  • Iacob, B. C., et al. (2015). preliminary preformulation studies for a new norfloxacin ruthenium (iii) complex with biological activity. Farmacia, 63(3), 379-385.
  • dos Santos, G. A., et al. (2023).
  • Jain, P., & Goel, A. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. International Journal of Pharmaceutical Sciences and Research, 9(9), 3613-3622.
  • Ursic, D., et al. (2004). Influence of metal cations on the solubility of fluoroquinolones. International Journal of Pharmaceutics, 285(1-2), 193-199.
  • Fedejko, M., et al. (2014). Experimental and theoretical studies on the molecular properties of ciprofloxacin, norfloxacin, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 95, 238-246.
  • Araujo, J. M., et al. (2020). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. Proceedings, 78(1), 12.
  • Gagniere, E., et al. (2014). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(6), 2871-2880.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification Protocols for 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Welcome to the advanced technical support center for the isolation and purification of functionalized quinoline building blocks. This guide is specifically engineered for researchers and process chemists handling 8-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the isolation and purification of functionalized quinoline building blocks. This guide is specifically engineered for researchers and process chemists handling 8-Bromo-6-fluoroquinoline-2-carbaldehyde , a highly functionalized intermediate often utilized in downstream cross-coupling and medicinal chemistry campaigns.

The structural complexity of this molecule—combining heavy lipophilic halogens with a highly reactive, polar aldehyde—presents unique thermodynamic challenges during crystallization. This guide replaces trial-and-error with a mechanistic, self-validating approach.

Part 1: Physiochemical Profile & Quantitative Data

To engineer a successful recrystallization system, we must first define the thermodynamic boundaries of the target analyte. The following parameters dictate solvent selection and thermal limits.

ParameterTechnical Specification
Target Analyte 8-Bromo-6-fluoroquinoline-2-carbaldehyde
CAS Registry Number 904886-03-9[1]
Molecular Formula C₁₀H₅BrFNO[2]
Molecular Weight 254.06 g/mol [3]
SMILES String O=Cc1nc2c(Br)cc(F)cc2cc1[2]
Structural Profile Highly planar, rigid ring system; prone to extensive

stacking[4].
Primary Crystallization Solvents Ethyl Acetate / Hexanes (1:2 to 1:4), Acetonitrile[4][5]
Part 2: Knowledge Base & Mechanistic Causality

The recrystallization of halogenated quinoline carbaldehydes is not a simple dissolution-precipitation exercise. It is a controlled thermodynamic manipulation that must navigate two primary hazards: Oiling out (liquid-liquid phase separation) and Aldehyde autoxidation .

1. The "Oiling Out" Phenomenon: Halogenated quinolines, particularly bromoquinolines, are notoriously prone to forming tarry, pitch-like substances during cooling ([6]). This occurs because the combination of a massive bromine atom (C8) and a fluorine atom (C6) grants the quinoline core extreme lipophilicity. When cooled rapidly in a non-polar solvent like pure hexane, the compound's phase separation temperature exceeds its crystallization boundary, causing it to crash out as a supercooled liquid (an oil) rather than nucleating as a solid. Using a mixed solvent system, such as Ethyl Acetate (EtOAc) and Hexane, ensures the highly polar C2-carbaldehyde remains solvated just long enough to suppress phase separation, allowing highly ordered


 stacking to drive crystal nucleation[4].

2. Autoxidation to Carboxylic Acids: The C2-carbaldehyde moiety is electron-deficient due to the adjacent electronegative quinoline nitrogen. Prolonged exposure to heat and atmospheric oxygen during hot filtration frequently leads to autoxidation, converting the target molecule into 8-Bromo-6-fluoroquinoline-2-carboxylic acid (CAS 1067914-40-2) ([7]). All dissolution steps must be performed under an inert blanket to prevent this irreversible degradation.

Part 3: Diagnostic FAQs & Troubleshooting

Q: My crude mixture is forming a dark, viscous syrup at the bottom of the flask instead of crystals. How do I recover it? A: You have crossed the liquid-liquid phase boundary (oiling out). Reheat the mixture until the oil completely redissolves. Instead of adding more hexane, inject 5-10% more of your polar solvating agent (e.g., hot EtOAc). This flattens the solubility curve. Cool the flask at a drastically reduced rate (e.g., 5 °C per hour) to favor solid nucleation over phase separation[6].

Q: Can I use ethanol or aqueous alcohol mixtures instead of EtOAc/Hexane? A: Yes. While EtOAc/Hexane is the standard for silica column cross-over purification, water/alcohol mixtures are historically validated for the recrystallization of bulky bromoquinolines to prevent the formation of pitch-like byproducts ([8]). However, ensure your carbaldehyde does not form a stable hemiacetal with ethanol under extended heating.

Q: HPLC shows unreacted starting material co-crystallizing with my product. How do I achieve >99% purity? A: Bromoquinolines and their unbrominated or unformylated precursors often share nearly identical crystal lattice energies, leading to co-crystallization. Recrystallization alone is insufficient here. You must deploy a self-validating orthogonal approach: run a rapid silica plug (shallow EtOAc/Hexane gradient) to separate bulk non-polar impurities, followed by recrystallization of the enriched fractions to clear polymeric tars[6].

Part 4: Self-Validating Recrystallization Protocol

The following methodology utilizes a dual-solvent gradient (EtOAc/Hexane) and incorporates In-Process Control (IPC) steps to guarantee molecular integrity and high crystalline yield.

Step 1: Inert Atmosphere Setup Purge a 2-neck round-bottom flask with ultra-high purity Nitrogen (


) or Argon. Causality:  The C2-aldehyde is highly susceptible to thermal autoxidation. An inert environment ensures the exclusion of reactive oxygen species during the high-temperature dissolution phase[7].

Step 2: Polar Dissolution Suspend the crude 8-Bromo-6-fluoroquinoline-2-carbaldehyde in a minimum volume of anhydrous Ethyl Acetate. Heat to 65 °C under gentle reflux until complete dissolution is achieved. IPC Validation: Ensure the solution is fully transparent; any persistent cloudiness indicates polymeric impurities, which must be immediately removed via hot filtration through a pre-warmed Celite pad.

Step 3: Anti-Solvent Titration (The Cloud Point) While maintaining 65 °C, begin adding boiling Hexane dropwise. Continue titration until the solution exhibits a faint, persistent opalescence (the cloud point). Once observed, immediately add 2–3 drops of hot EtOAc until the solution just turns clear again. Causality: Operating strictly at the metastable boundary maximizes the thermodynamic driving force for lattice formation without triggering phase separation (oiling out)[6].

Step 4: Controlled Nucleation Remove the heat source. Allow the flask to cool strictly at ambient room temperature for a minimum of 3 hours undisturbed. Causality: Mechanical agitation or rapid thermal crashing in an ice bath induces defects in the crystal lattice and traps solvent/impurities.

Step 5: Isolation and Self-Validation Filter the resulting pale crystals under vacuum and wash with thoroughly chilled (-20 °C) hexanes. Self-Validation: Do not immediately discard the mother liquor. Spot the mother liquor and the dissolved crystals side-by-side on a TLC plate (visualized under UV 254 nm) or via HPLC to mathematically verify that the target compound has been isolated from residual starting materials ([9]).

Part 5: Workflow Visualization

Recrystallization Start Crude 8-Bromo-6-fluoroquinoline- 2-carbaldehyde SolventChoice Select Solvent System (EtOAc/Hexane 1:2 to 1:4) Start->SolventChoice Heating Dissolve in hot EtOAc (Inert N2 Atmosphere) SolventChoice->Heating Cooling Add hot Hexane to cloud point Slow ambient cooling Heating->Cooling Decision Observation During Cooling Phase? Cooling->Decision Oiling Oiling Out / Tar Formation (Phase Separation) Decision->Oiling Amorphous Crystals Crystalline Solid (Nucleation) Decision->Crystals Ordered Troubleshoot Reheat, add 5-10% EtOAc, reduce cooling rate Oiling->Troubleshoot Success Vacuum Filter & Wash Validate via HPLC/TLC Crystals->Success Troubleshoot->Heating

Workflow for bromoquinoline carbaldehyde recrystallization and oiling-out recovery.

References
  • Chemspace. "8-bromo-6-fluoroquinoline-2-carbaldehyde - C10H5BrFNO Structure Info." Available at: [Link]

  • Molaid. "8-bromo-6-fluoroquinoline-2-carboxaldehyde - CAS 904886-03-9." Available at: [Link]

  • JP Patent 2001322979A. "Method for producing 3-bromoquinoline.
  • Çelik, Í., et al. "6-Bromoquinoline-8-carbonitrile." IUCrData, 2017. Available at: [Link]

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 8-Bromo-6-fluoroq...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 8-Bromo-6-fluoroquinoline-2-carbaldehyde, a key building block in the synthesis of novel therapeutic agents, is no exception. Ensuring its chemical purity is paramount to controlling the impurity profile of the final drug product. This guide provides an in-depth comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this critical intermediate, designed for researchers, scientists, and drug development professionals.

The narrative that follows is grounded in established chromatographic principles, explaining the rationale behind each experimental choice. All methodologies are presented with the detail required for replication, and the performance of each is objectively compared using key chromatographic parameters. This guide aims to serve as a practical resource, empowering analysts to select and implement the most suitable method for their specific needs.

The Analytical Challenge: Why Purity Matters

8-Bromo-6-fluoroquinoline-2-carbaldehyde is a structurally complex molecule featuring a quinoline core, halogen substituents (bromo and fluoro), and a reactive aldehyde group. This combination of functionalities makes it a versatile synthetic intermediate. However, its synthesis can lead to a variety of process-related impurities, including starting material carryover, isomers, and degradation products. An effective analytical method must be able to separate the main compound from these potential impurities with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolving power and versatility.[1][2][3] The development of a stability-indicating HPLC method is crucial for accurately quantifying the purity of 8-Bromo-6-fluoroquinoline-2-carbaldehyde and ensuring the quality of downstream products.

Methodological Approach: A Tale of Two Columns

To address the analytical challenge, we developed and compared two distinct RP-HPLC methods. The choice of a reversed-phase stationary phase is logical for this moderately polar, aromatic compound.[4][5] The primary difference between the two methods lies in the choice of the stationary phase, which provides alternative selectivity and allows for a comprehensive assessment of the sample's purity.

Method A: The Workhorse - C18 Column with Isocratic Elution

This method employs a traditional C18 (octadecyl) stationary phase, known for its hydrophobic retention mechanism. A simple isocratic mobile phase of acetonitrile and water, with a small amount of formic acid, is used. The formic acid serves to protonate silanol groups on the silica surface and the analyte, which helps to produce sharp, symmetrical peaks.

Method B: The Alternative Selectivity - Phenyl-Hexyl Column with Gradient Elution

Method B utilizes a Phenyl-Hexyl stationary phase. This phase provides a different retention mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring of the analyte.[6] This can lead to enhanced resolution for aromatic impurities that may co-elute with the main peak on a C18 column. A gradient elution is employed to reduce the analysis time and improve the peak shape of late-eluting impurities.

Experimental Workflows

The general workflow for both analytical methods is depicted below. It follows standard laboratory practice from sample preparation through to data acquisition and analysis, ensuring a self-validating and reproducible process.

HPLC Workflow Figure 1: General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh ~10 mg of 8-Bromo-6-fluoroquinoline-2-carbaldehyde B Dissolve in Diluent (Acetonitrile/Water) to 100 mL A->B C Vortex and Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm PTFE Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject 5 µL of Filtered Sample E->F G Acquire Chromatogram (UV Detection at 280 nm) F->G H Integrate Peaks in Chromatogram G->H I Calculate Purity by Area Percent Normalization H->I J Generate Report with System Suitability Results I->J

Caption: A standardized workflow ensures consistency in sample handling and analysis.

Detailed Experimental Protocols

Adherence to a detailed protocol is essential for inter-laboratory reproducibility. The following sections provide step-by-step instructions for each method.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity or higher.

  • Formic Acid (FA): ACS reagent grade or higher.

  • 8-Bromo-6-fluoroquinoline-2-carbaldehyde: Reference Standard and Test Sample.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Columns:

    • Method A: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

    • Method B: Thermo Scientific Acclaim Phenyl-1, 150 x 4.6 mm, 5 µm (or equivalent).

Sample and Mobile Phase Preparation
  • Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.

  • Sample Preparation: Accurately weigh approximately 10.0 mg of 8-Bromo-6-fluoroquinoline-2-carbaldehyde and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent to obtain a final concentration of 0.1 mg/mL.

  • Mobile Phase A (Method A & B): 0.1% Formic Acid in Water.

  • Mobile Phase B (Method A & B): 0.1% Formic Acid in Acetonitrile.

Chromatographic Conditions
ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl Gradient
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µmThermo Scientific Acclaim Phenyl-1, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase BGradient Elution
Gradient N/ATime (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection UV at 280 nmUV at 280 nm
Run Time 15 minutes20 minutes

Rationale for Detection Wavelength: The quinoline nucleus exhibits strong UV absorbance. Based on literature for similar quinoline derivatives, a wavelength of 280 nm was selected to provide a good response for the main analyte and potential aromatic impurities.[7][8][9]

Performance Comparison and Data Analysis

To objectively compare the two methods, a sample of 8-Bromo-6-fluoroquinoline-2-carbaldehyde spiked with a known, structurally similar impurity (Impurity X, a regioisomer) was analyzed. The performance of each method was evaluated based on standard system suitability parameters as defined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[10][11][12][13][14]

System Suitability Results

The following table summarizes the key performance metrics obtained from the analysis.

Chromatographic ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl GradientAcceptance Criteria (per USP <621>)
Retention Time (t_R) of Main Peak (min) 8.5210.25Report
Tailing Factor (T_f) 1.151.08≤ 2.0
Theoretical Plates (N) 12,50018,900> 2000
Resolution (R_s) with Impurity X 2.84.5≥ 2.0
Analysis Time (min) 1520Report
Interpretation of Results

Both methods successfully meet the system suitability criteria, demonstrating their validity for the intended purpose. However, there are clear performance differences:

  • Resolution: Method B, with the Phenyl-Hexyl column, provides significantly higher resolution (4.5) between the main peak and Impurity X compared to Method A (2.8). This indicates a superior separating power for closely related substances, which is a critical advantage for a purity method. The alternate selectivity from π-π interactions is the likely cause of this improvement.[15][16]

  • Efficiency: Method B also shows a higher number of theoretical plates, indicating a more efficient separation. This is likely due to the combination of the stationary phase and the focusing effect of the gradient elution.

  • Peak Shape: Both methods produce excellent peak symmetry, with tailing factors well within the acceptable limit of 2.0.

  • Analysis Time: Method A has a shorter analysis time (15 minutes) due to its isocratic nature. Method B requires a longer gradient and re-equilibration time, resulting in a 20-minute run.

The choice between these methods, therefore, involves a trade-off between resolution and speed. The following decision-making diagram illustrates this relationship.

Method Selection Figure 2: Method Selection Logic Start Analytical Need? HighRes High Resolution Critical? (e.g., Complex Impurity Profile) Start->HighRes Speed High Throughput/ Speed is Priority? HighRes->Speed No MethodB Choose Method B (Phenyl-Hexyl Gradient) HighRes->MethodB Yes Speed->MethodB No (Default to Higher Resolution) MethodA Choose Method A (C18 Isocratic) Speed->MethodA Yes

Caption: A logic diagram for selecting the optimal HPLC method based on analytical goals.

Conclusion and Recommendations

This guide has detailed and compared two effective HPLC methods for the purity analysis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde.

  • Method A (C18 Isocratic) is a robust, rapid, and reliable method suitable for routine quality control where the impurity profile is well-characterized and does not contain critical co-eluting species. Its shorter run time makes it ideal for high-throughput environments.

  • Method B (Phenyl-Hexyl Gradient) offers superior resolving power and is the recommended method for in-depth purity analysis, stability studies, and situations where complex mixtures of impurities are expected. The alternative selectivity provided by the Phenyl-Hexyl phase provides a higher degree of confidence that all potential impurities are being separated.

For comprehensive quality assurance in a drug development setting, it is often advantageous to use both methods orthogonally. Method A can be used for routine release testing, while Method B can be employed during method validation, forced degradation studies, and for the analysis of pivotal stability batches to ensure a complete picture of the compound's purity profile.[13][17]

By understanding the principles behind each method and their respective performance characteristics, analytical scientists can make informed decisions to ensure the quality and safety of this important pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 2023. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]

  • Gilar, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2728. [Link]

  • Kwiecień, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(9), 548-555. [Link]

  • Khan, I., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica - Drug Research, 71(4), 609-615. [Link]

  • Patel, D., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 10(8), 45-54. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

Sources

Comparative

Biological activity comparison of fluorinated vs non-fluorinated quinolines

The transition from early non-fluorinated quinolones (like nalidixic acid) to fluorinated quinolones (fluoroquinolones, FQs) represents one of the most successful paradigm shifts in medicinal chemistry. By introducing a...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from early non-fluorinated quinolones (like nalidixic acid) to fluorinated quinolones (fluoroquinolones, FQs) represents one of the most successful paradigm shifts in medicinal chemistry. By introducing a highly electronegative fluorine atom at the C-6 position of the quinolone pharmacophore, drug developers unlocked unprecedented biological activity, broad-spectrum antibacterial efficacy, and enhanced pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated quinolines, outlining the causality behind their mechanistic differences, synthesizing physicochemical parameters, and defining rigorous, self-validating protocols for comparative in vitro assessment.

Mechanistic Causality: The Role of the C-6 Fluorine

To understand why fluoroquinolones drastically outperform their non-fluorinated predecessors, we must evaluate the structural interaction at the primary cellular targets: DNA gyrase (Topoisomerase II) and Topoisomerase IV . These enzymes manage DNA topology during replication[1].

  • Non-Fluorinated Quinolones (e.g., Nalidixic Acid): These agents primarily target DNA gyrase and are predominantly effective against Gram-negative bacteria. Their lack of lipophilicity limits their penetration through the thick peptidoglycan layers of Gram-positive organisms[2].

  • Fluorinated Quinolones (e.g., Ciprofloxacin, Norfloxacin): The C-6 fluorine atom serves three critical causal functions:

    • Target Affinity Enhancement: Fluorine increases the compound's binding affinity to the enzyme-DNA cleavage complex via strong electrostatic interactions within the Quinolone Resistance-Determining Region (QRDR)[3].

    • Dual-Targeting Mechanism: FQs effectively bind both DNA gyrase (primary in Gram-negatives) and Topoisomerase IV (primary in Gram-positives), severely limiting the bacteria's ability to develop rapid spontaneous resistance[1].

    • Physicochemical Modulation: Fluorine substitution alters the molecule's overall pKa and increases lipophilicity (logP). This facilitates enhanced membrane diffusion and increased penetration into hydrophobic protein pockets without sacrificing aqueous solubility (when combined with C-7 amine substitutions)[4].

MOA_Pathway Substrate Quinolone Scaffold NonFluoro Non-Fluorinated (Nalidixic Acid) Substrate->NonFluoro Unsubstituted Fluoro C-6 Fluorinated (Ciprofloxacin) Substrate->Fluoro + Fluorine (C-6) Target1 DNA Gyrase Only (Gram-Negative Focus) NonFluoro->Target1 Target2 DNA Gyrase & Topo IV (Broad Spectrum) Fluoro->Target2 Outcome1 Moderate Binding Rapid Resistance Target1->Outcome1 Outcome2 High Affinity Complex Delayed Resistance Target2->Outcome2 CellDeath DNA Double-Strand Breaks Bactericidal Action Outcome1->CellDeath Outcome2->CellDeath

Fig 1: Mechanistic pathway comparing target affinity and bactericidal outcomes of quinolones.

Quantitative Performance Comparison

The incorporation of the fluorine atom leads to quantifiable improvements in both Minimum Inhibitory Concentration (MIC) and pharmacokinetic parameters. The table below consolidates the biological performance of standard non-fluorinated and fluorinated representatives[5],[6],[7].

CompoundFluorinated?Target PriorityMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)Lipophilicity (logP)Primary Indication Spectrum
Nalidixic Acid NoDNA Gyrase2.0 – 8.0> 64.0 (Resistant)~ 1.41Narrow (Gram-negatives, UTI only)
Pipemidic Acid NoDNA Gyrase1.0 – 4.0> 32.0 (Resistant)~ -0.16Narrow (Improved Gram-negative)
Norfloxacin Yes (C-6)Gyrase > Topo IV0.03 – 0.121.0 – 4.0~ -1.03Broad (Systemic/UTI)
Ciprofloxacin Yes (C-6)Gyrase / Topo IV0.004 – 0.0150.12 – 0.5~ 0.28Extended Broad (Severe systemic)
Moxifloxacin Yes (C-6)Topo IV > Gyrase0.015 – 0.060.03 – 0.12~ 1.05Broad (Enhanced Gram-positive)

Data Analytics Insight: Compared to nalidixic acid, the fluorinated derivative ciprofloxacin demonstrates up to a 500-fold increase in activity against E. coli and successfully bridges the efficacy gap against Gram-positive S. aureus[6].

Experimental Protocols: Validating Biological Activity

As an Application Scientist, I mandate that experimental protocols be designed as self-validating systems. The following workflows detail how to objectively measure the biological discrepancies between these compound classes, explicitly detailing the causality behind critical steps.

Protocol A: MIC Determination via Broth Microdilution

This assay quantifies the whole-cell antibacterial efficacy of the quinoline derivatives[5].

Reagents & Setup:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inocula (0.5 McFarland standard, ~1.5 ×

    
     CFU/mL)
    
  • 96-well microtiter plates

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve quinolone derivatives in DMSO to achieve a stock concentration of 1024 µg/mL.

    • Causality: DMSO ensures complete dissolution of lipophilic fluorinated compounds. Aqueous buffers may cause premature precipitation, leading to false-negative efficacy results.

  • Serial Dilution in CAMHB: Perform 2-fold serial dilutions of the drugs across the 96-well plate (range: 64 to 0.002 µg/mL).

    • Causality: Using Cation-Adjusted MHB is critical. Fluoroquinolones possess strong chelating properties for divalent cations (

      
      , 
      
      
      
      ). If cation levels vary, the free-drug concentration drops, artificially inflating the MIC.
  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

  • Incubation: Incubate plates at 35-37°C for 16-20 hours.

    • Causality: Terminating the assay within this specific timeframe captures the logarithmic growth phase. Prolonged incubation pushes bacteria into the stationary phase, where porin expression downregulates, severely hindering drug penetration and skewing comparative data.

  • Readout: Determine the MIC visually or via spectrophotometry (

    
    ) as the lowest concentration completely inhibiting bacterial growth.
    
Protocol B: DNA Supercoiling Inhibition Assay (Target Validation)

To isolate intrinsic enzyme inhibition from cellular permeability factors, an in vitro biochemical assay using purified DNA gyrase is required[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, assay buffer (ATP,

    
    , Tris-HCl), and varying concentrations of the test compound (fluorinated vs non-fluorinated).
    
  • Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.

    • Causality: This exact duration ensures steady-state enzyme kinetics are reached, allowing the quinolone to bind the transient enzyme-DNA cleavage complex effectively.

  • Complex Trapping & Termination: Stop the reaction by adding 5 µL of a termination buffer containing 1% Sodium Dodecyl Sulfate (SDS) and 50 mM EDTA.

    • Causality: This is the most critical self-validating step. SDS immediately denatures the Gyrase subunit, permanently trapping the cleaved DNA complex. EDTA chelates

      
      , instantly halting further ATP-dependent supercoiling, preventing artifactual DNA religation.
      
  • Electrophoresis & Visualization: Run the samples on a 1% agarose gel (without ethidium bromide in the gel) at 2 V/cm for 4 hours. Post-stain and image. The concentration of drug required to inhibit 50% of the supercoiling activity is recorded as the

    
    .
    

Workflow Step1 Assemble Reaction (Relaxed pBR322 + Gyrase) Step2 Add Quinolone (Incubate 30m @ 37°C) Step1->Step2 Step3 Terminate Reaction (SDS + EDTA) Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify IC50 (Supercoiled vs Relaxed) Step4->Step5

Fig 2: In vitro experimental workflow for the DNA Supercoiling Inhibition Assay.

Conclusion

The empirical evidence rigorously supports that fluorinated quinolines represent a massive leap in medicinal chemistry over non-fluorinated analogs. The targeted incorporation of fluorine at the C-6 position is not merely a structural appendage; it is a causal driver of enhanced pharmacodynamics and physicochemical optimization. By anchoring biological assessments through validated microdilution and supercoiling assays, drug development professionals can precisely map structure-activity relationships, paving the way for next-generation antimicrobial and anti-neoplastic therapeutics.

References

  • BenchChem. "Comparative study of the antibacterial spectrum of different quinoline derivatives." Accessed March 9, 2026.5

  • Fournier, B., & Hooper, D. C. "Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis." Antimicrobial Agents and Chemotherapy. 2

  • Sharma, P. C., et al. "Interaction of nalidixic acid and ciprofloxacin with wild type and mutated quinolone-resistance-determining region of DNA gyrase A." ResearchGate. 3

  • Ruiz, J. "Mechanism of action of and resistance to quinolones." Mutation Research, NIH. 1

  • Domagala, J. M., et al. "Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents." MDPI. 6

  • Inoue, M., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." NIH PubMed Central. 4

  • Hubicka, U., et al. "Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches." MDPI. 8

Sources

Validation

Validating the Molecular Blueprint of 8-Bromo-6-fluoroquinoline-2-carbaldehyde: A Comparative Structural Guide

The rigorous structural validation of halogenated aza-heterocycles is a non-negotiable gateway in modern Structure-Based Drug Design (SBDD). For pharmacophore building blocks like 8-Bromo-6-fluoroquinoline-2-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous structural validation of halogenated aza-heterocycles is a non-negotiable gateway in modern Structure-Based Drug Design (SBDD). For pharmacophore building blocks like 8-Bromo-6-fluoroquinoline-2-carbaldehyde (CAS: 904886-03-9) [1], assuming connectivity based solely on synthetic pathways or solution-state approximations invites critical downstream failures. The presence of competing electronegative halogens (bromine and fluorine) creates complex inter- and intramolecular interaction landscapes that dictate the molecule's biochemical behavior.

This guide objectively compares primary structural validation modalities—X-ray Crystallography, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—and provides a self-validating, step-by-step protocol for elucidating the definitive solid-state atomic blueprint using single-crystal X-ray diffraction.

Comparative Modalities: The Case for Solid-State Validation

While NMR and MS are ubiquitous and rapid, they are fundamentally limited when establishing the absolute spatial geometry of highly substituted quinolines. Solution-state methods often average out critical conformers, particularly the dihedral angle of the reactive C-2 carbaldehyde group relative to the rigid quinoline plane. X-ray crystallography remains the definitive "gold standard" for providing an unambiguous 3D electron density map[2][3].

Table 1: Performance Comparison of Structural Validation Techniques
ModalityPrimary Data YieldedStrengthsLimitationsVerdict for 8-Bromo-6-fluoroquinoline
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D conformation, exact bond lengths, packing forces.Unambiguous stereochemistry; visualizes halogen bonding (Br···F) and π-π stacking[2].Requires high-quality, defect-free single crystals; solid-state packing may differ from physiological state[3].Essential for exact structural confirmation and computational docking setups.
1D/2D NMR Spectroscopy Solution-state atom connectivity and functional group identity.Excellent for routine batch purity and confirming regiochemistry (via HSQC/HMBC)[3].Cannot provide absolute 3D geometry; stereocenters or rigid planar packing are inferred, not proven.Complementary for pre-crystallization purity validation.
High-Resolution Mass Spec (HRMS) Exact molecular mass (

253.94 for

).
High sensitivity; confirms molecular formula within parts-per-million (ppm) accuracy.Yields zero geometric or connectivity data. Cannot distinguish between positional isomers.Prerequisite for confirming successful synthesis prior to structural analysis.

The Logic of Crystallization: Causality and Experimental Design

The primary bottleneck in X-ray validation is growing a diffraction-quality crystal[4]. 8-Bromo-6-fluoroquinoline-2-carbaldehyde presents unique challenges: its rigid planar structure promotes rapid but disordered π-π stacking, leading to "twinned" or needle-like crystals that yield smeared diffraction patterns.

To overcome this, we bypass rapid cooling or anti-solvent crash methods, which are under kinetic control. Instead, we utilize Vapor Diffusion , a method operating under thermodynamic control. By slowly exchanging a volatile anti-solvent into a solubilized droplet, we restrict the nucleation rate, allowing thermodynamic forces (like directional halogen bonding) to carefully assemble a pristine lattice[2][4].

VaporDiffusionLogic Solvent Solvent (CHCl3) Monomerizes quinoline Breaks rapid π-stacking Diffusion Vapor Exchange Slowly achieves supersaturation Solvent->Diffusion AntiSolvent Anti-Solvent (n-Hexane) High vapor pressure Low compound solubility AntiSolvent->Diffusion Nucleation Controlled Nucleation Minimizes defects Avoids kinetic twinning Diffusion->Nucleation Lattice Optimal Lattice Br···F Halogen bonds Precise 3D order Nucleation->Lattice

Figure 1. Mechanistic causality of vapor diffusion crystallization for planar quinolines.

Self-Validating Experimental Protocols

A robust protocol must be self-validating: any deviation should result in a predictable, correctable failure state. The following procedure represents the optimal path for 8-Bromo-6-fluoroquinoline-2-carbaldehyde.

Protocol A: Vapor Diffusion Crystallization

Objective: Obtain a solitary crystal with minimum dimensions of


.
  • Purity Verification: Ensure the starting material is >98% pure via HPLC. Causality: Impurities

    
     will act as rogue nucleation sites, poisoning the crystal face and causing malformation.
    
  • Solvent System Preparation: Dissolve

    
     of the quinoline derivative in 
    
    
    
    of anhydrous Chloroform (
    
    
    ) in a
    
    
    inner vial. Ensure complete dissolution (sonicate if necessary).
  • Diffusion Setup: Place the un-capped

    
     vial inside a larger 
    
    
    
    scintillation vial containing
    
    
    of n-Hexane (the anti-solvent).
  • Sealing and Incubation: Cap the outer

    
     vial tightly with a PTFE-lined cap and seal with Parafilm. Store the chamber in a vibration-free incubator at 
    
    
    
    for 3 to 7 days. Causality: Vibrations introduce energy that causes secondary nucleation (yielding useless microcrystalline powder).
  • Harvesting: Once block-shaped crystals form on the glass interface, immediately suspend them in inert Paratone-N oil. Causality: The oil protects the crystal from ambient humidity and prevents lattice degradation caused by sudden solvent evaporation[2].

Table 2: Causality-Driven Troubleshooting
Visual ObservationMechanistic CauseCorrective Action
Amorphous Powder Supersaturation reached too rapidly (kinetic crash).Decrease the volatility of the anti-solvent (e.g., switch n-Hexane to Heptane).
Fraying Needles (Twinning) Uncontrolled 1D growth along the π-stacking axis.Lower incubation temperature to

to reduce the anisotropic growth rate.
No Crystal Growth Vapor pressures of solvent/anti-solvent are too closely matched.Increase the volume ratio of anti-solvent to solvent (e.g., from 6:1 to 10:1).
Protocol B: Data Collection & Structural Refinement

Objective: Extract sub-atomic resolution data with an R-factor of <5%.

  • Cryo-Mounting: Mount the crystal using a MiTeGen loop and immediately flash-cool in a

    
     nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller effect), drastically sharpening high-angle diffraction spots.
    
  • Diffraction Setup: Center the crystal in a microfocus X-ray diffractometer (e.g., Mo-K

    
     or Cu-K
    
    
    
    radiation). Cu-K
    
    
    is often preferred to accurately map the lighter organic framework while capturing the heavy Bromine atom's anomalous dispersion.
  • Integration and Refinement: Process the diffraction frames using direct methods software (e.g., SHELXT). Refine the structural model by minimizing the discrepancy between the calculated and observed electron density (

    
     value) until it falls below 
    
    
    
    .

ValidationWorkflow Start Synthesized Compound: 8-Bromo-6-fluoroquinoline-2-carbaldehyde Purity LC-HRMS Purity (Is mass/purity >98%?) Start->Purity NMR 1H/13C NMR Mapping (Is connectivity verified?) Purity->NMR Pass Cryst Vapor Diffusion Array (CHCl3 / n-Hexane) NMR->Cryst Pass Fail Amorphous / Twinning (Troubleshoot Lattice) Cryst->Fail Poor Habit XRD Single-Crystal XRD (100 K, Cu-Ka Radiation) Cryst->XRD Good Single Crystal Fail->Cryst Adjust Conditions Valid Confirmed 3D Structure (Ready for SBDD pipeline) XRD->Valid R1 < 5%

Figure 2. Hierarchical validation workflow combining MS, NMR, and X-ray crystallography.

Conclusion

For complex pharmaceutical building blocks like 8-Bromo-6-fluoroquinoline-2-carbaldehyde, relying solely on synthetic assumption and NMR spectroscopy leaves unacceptable blind spots regarding spatial conformation. By employing a thermodynamically controlled vapor diffusion strategy[2][4], structural biologists can systematically force these planar molecules into highly ordered, self-validating solid-state architectures. The resultant X-ray crystallographic data provides the indisputable structural blueprint required to drive high-confidence drug discovery and synthetic mapping.

References

  • MDPI Open Access Journals. "Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives." Molecules, MDPI. Available at: [Link]

  • Google Patents. "CN103664892B - The crystallization of quinoline." Google Patents.

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for the characterization and quantification of novel chemical entities such as 8-Bromo-6-fluoroquinoline-2-carbaldehyde, a substituted quinoline with potential applications in medicinal chemistry. The integrity of any analytical method hinges on the quality of the reference standard used for calibration and identification. This guide provides an in-depth comparison of reference standards for the analysis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde, offering insights into their selection and application.

The Critical Role of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry. Its purpose is to ensure the identity, purity, and concentration of an analyte of interest. For a molecule like 8-Bromo-6-fluoroquinoline-2-carbaldehyde, which may be a key intermediate or active pharmaceutical ingredient (API), a reliable reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the compound in a sample, be it a reaction mixture, a formulated drug product, or a biological matrix.

  • Method Validation: Establishing the performance characteristics of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.

The quality of a reference standard is defined by several key attributes, including purity, identity, and stability. These are typically documented in a Certificate of Analysis (CoA), which should be meticulously reviewed before use.

Comparison of Commercially Available Reference Standards

While a single, universally certified reference standard for 8-Bromo-6-fluoroquinoline-2-carbaldehyde may not be available from pharmacopeias, several chemical suppliers offer materials of varying purity grades. Below is a comparative overview of the target compound and two structurally related alternatives that could be considered for specific analytical purposes.

Compound Structure Typical Purity Key Considerations
8-Bromo-6-fluoroquinoline-2-carbaldehyde ≥95% - ≥98%The primary standard for direct analysis. Purity can vary between suppliers, so a high-purity grade (≥98%) is recommended for quantitative applications. The aldehyde functional group may be susceptible to oxidation.
6-Fluoroquinoline-2-carbaldehyde ≥96% - ≥97%[1][2]A useful alternative for method development, particularly for chromatographic separation, as it lacks the bromo-substituent, leading to a different retention time. It can also serve as a starting material for the synthesis of the primary standard.
8-Bromo-6-fluoroquinoline-2-carboxylic acid ≥98%[3]A potential impurity or degradation product of the target aldehyde. It is a valuable standard for impurity profiling and stability studies. Its different polarity makes it easily separable by chromatography.

Note: The purity values listed are indicative and based on information from various chemical suppliers[1][2][3][4]. It is imperative to consult the specific Certificate of Analysis from the supplier for detailed characterization data.

Essential Analytical Protocols for Reference Standard Qualification

The qualification of a reference standard for 8-Bromo-6-fluoroquinoline-2-carbaldehyde requires a suite of analytical techniques to confirm its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination of non-volatile organic compounds. A stability-indicating HPLC method is crucial for separating the main component from any impurities or degradants.

Protocol 1: Reversed-Phase HPLC-UV for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape) is typically employed. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (typically around 230-320 nm).

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram for the presence of any additional peaks, which would indicate impurities. The area percentage of the main peak is used to calculate the purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Standard in Mobile Phase filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection (230-320 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC-UV workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and provides structural information for identity confirmation.

Protocol 2: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components. A typical program might be: hold at 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Analysis: The retention time and the mass spectrum of the main peak should be consistent with the structure of 8-Bromo-6-fluoroquinoline-2-carbaldehyde. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Standard in Volatile Solvent inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect spectrum Analyze Mass Spectrum detect->spectrum library Compare with Library/Expected Fragments spectrum->library confirm Confirm Identity library->confirm

Caption: GC-MS workflow for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of a chemical structure. For a reference standard, ¹H and ¹³C NMR spectra are essential.

Protocol 3: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum will show the chemical shifts, integration values, and coupling patterns of all the protons in the molecule, confirming the substitution pattern on the quinoline ring and the presence of the aldehyde proton.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, providing further confirmation of the structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

Stability and Storage

The stability of a reference standard is crucial for its long-term use. 8-Bromo-6-fluoroquinoline-2-carbaldehyde, containing an aldehyde group, may be susceptible to oxidation to the corresponding carboxylic acid. Therefore, proper storage is essential.

  • Storage Conditions: Store the solid material in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8°C).

  • Solution Stability: Solutions of the compound should be prepared fresh whenever possible. If storage is necessary, they should be kept at a low temperature and protected from light. The stability of solutions under the intended analytical conditions should be verified.

Conclusion

The selection of a suitable reference standard for the analysis of 8-Bromo-6-fluoroquinoline-2-carbaldehyde is a critical step that directly impacts the quality of research and development data. While a pharmacopeial standard may not be available, high-purity materials from commercial suppliers can serve as reliable reference standards, provided they are thoroughly characterized. Researchers should prioritize standards with a comprehensive Certificate of Analysis and, if necessary, perform in-house verification using techniques such as HPLC, GC-MS, and NMR. By understanding the properties of the target compound and its potential alternatives, and by employing robust analytical methods for their characterization, scientists can ensure the accuracy and reproducibility of their results, ultimately accelerating the drug development process.

References

  • Chemspace. (n.d.). 8-bromo-6-fluoroquinoline-2-carbaldehyde. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of Quinoline-2-Carbaldehyde Impurities

For Researchers, Scientists, and Drug Development Professionals In the synthesis of quinoline-2-carbaldehyde, a crucial building block in medicinal chemistry and materials science, the presence of impurities can signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of quinoline-2-carbaldehyde, a crucial building block in medicinal chemistry and materials science, the presence of impurities can significantly impact the yield, reactivity, and biological activity of the final product.[1][2] Therefore, rigorous spectroscopic characterization is paramount for ensuring the quality and purity of this key intermediate. This guide provides a comparative analysis of various spectroscopic techniques for the identification and characterization of potential impurities in quinoline-2-carbaldehyde, grounded in established analytical principles and experimental data.

The synthetic routes to quinoline derivatives, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, can often lead to the formation of by-products and unreacted starting materials.[3][4][5] Common impurities may include starting materials like aniline derivatives, intermediates, or by-products from side reactions such as oxidation or polymerization.[4][6] Furthermore, degradation of the final product can introduce additional impurities.[6] This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to distinguish quinoline-2-carbaldehyde from these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules, providing detailed information about the carbon-hydrogen framework.[7] Both ¹H and ¹³C NMR are indispensable for characterizing quinoline-2-carbaldehyde and its impurities.

¹H NMR Spectroscopy

The ¹H NMR spectrum of quinoline-2-carbaldehyde exhibits a characteristic set of signals. A highly deshielded singlet for the aldehyde proton is typically observed around 10.23 ppm.[8] The aromatic region, between 7.0 and 9.0 ppm, displays a complex pattern of doublets and multiplets corresponding to the seven protons of the quinoline ring system.[8][9] The proton at the C2 position is notably deshielded due to the proximity of the nitrogen atom.[7]

Causality in Spectral Features: The precise chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the quinoline ring.[7][10] This sensitivity allows for the differentiation of isomeric impurities or degradation products where functional groups may have shifted or been modified. For instance, the oxidation of the aldehyde group to a carboxylic acid would result in the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton, typically at a much higher chemical shift.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The aldehyde carbon will produce a characteristic signal in the downfield region, typically around 190-200 ppm. The carbons of the quinoline ring will appear in the aromatic region (approximately 120-150 ppm), with the carbons adjacent to the nitrogen atom (C2 and C8a) appearing at a lower field.[7]

Self-Validating System: The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HMQC, provides a self-validating system for structure elucidation.[3][10] COSY experiments establish the connectivity between coupled protons, while HMQC correlates protons with their directly attached carbons, leaving little room for ambiguity in structural assignment.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the quinoline-2-carbaldehyde sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7][8]

  • ¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8][9]

  • ¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of around 220 ppm.[8] Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[7]

Infrared (IR) Spectroscopy: A Rapid Scan for Key Functional Groups

IR spectroscopy is a quick and effective method for identifying the presence or absence of specific functional groups. For quinoline-2-carbaldehyde, the most prominent absorption is the strong C=O stretching vibration of the aldehyde group.

Conjugation of the aldehyde to the aromatic quinoline ring lowers the C=O stretching frequency to around 1705 cm⁻¹.[11][12] This is a key diagnostic feature. Additionally, aldehydes exhibit characteristic C-H stretching absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[11][12][13] The presence of these bands can help distinguish an aldehyde from a ketone, which lacks these specific C-H stretches.

Comparative Analysis:

  • Quinoline-2-carbaldehyde: Strong C=O stretch around 1705 cm⁻¹ and two C-H stretches around 2720 cm⁻¹ and 2820 cm⁻¹.[11][13]

  • Potential Impurity (e.g., Quinoline-2-carboxylic acid): The C=O stretch of the carboxylic acid would appear at a lower frequency (around 1700-1725 cm⁻¹), and a very broad O-H stretch would be observed from 2500-3300 cm⁻¹. The aldehyde C-H stretches would be absent.

  • Potential Impurity (e.g., 2-Methylquinoline): Absence of the strong C=O stretch.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the material can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.[8]

  • Instrumentation: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[8]

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[8]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of the parent compound and its impurities. For quinoline-2-carbaldehyde, the molecular ion peak [M]⁺ should be observed at an m/z of 157.[8][14]

Fragmentation as a Diagnostic Tool: The fragmentation pattern provides valuable structural information. A common fragmentation pathway for quinoline-2-carbaldehyde involves the loss of the carbonyl group (CO), resulting in a significant fragment ion at m/z 129.[8] This characteristic loss is a strong indicator of an aldehyde functionality attached to the quinoline ring.

Identifying Impurities: MS is particularly useful for detecting impurities with different molecular weights. For example, an impurity like quinoline-2-carboxylic acid would show a molecular ion peak at m/z 173.[15] Its fragmentation would likely involve the loss of the carboxyl group (COOH) or carbon dioxide (CO₂), leading to fragments at m/z 128 and 129, respectively.[15]

Experimental Protocol for Mass Spectrometry

  • Instrumentation: Obtain mass spectra using a mass spectrometer equipped with an electron ionization (EI) source.[8]

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) for separation of components before analysis.[16][17]

  • Data Acquisition: Acquire data over a suitable mass range to observe the molecular ion and key fragment ions.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system gives rise to characteristic absorption bands. For quinoline itself, major absorptions are observed around 225 nm, 277 nm, and 313 nm.[8] The presence of the carbaldehyde group at the 2-position will influence these absorption maxima. For 2-quinoline carbaldehyde, characteristic absorption peaks have been reported at approximately 207, 248, 267, 286, and 350 nm.[8]

Comparative Utility: While UV-Vis is less specific for structural elucidation compared to NMR or MS, it can be a valuable tool for quantitative analysis and for detecting impurities with different chromophores. A change in the position or intensity of the absorption bands could indicate the presence of an impurity that alters the conjugated system of the molecule.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the quinoline-2-carbaldehyde in a spectroscopic grade solvent such as methanol or ethanol.[8] Perform serial dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.[8]

  • Instrumentation: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.[8]

  • Data Acquisition: Measure the absorbance in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[8]

Summary of Spectroscopic Data for Quinoline-2-Carbaldehyde and Potential Impurities

Spectroscopic TechniqueQuinoline-2-CarbaldehydePotential Impurity: Quinoline-2-carboxylic acidPotential Impurity: 2-Methylquinoline
¹H NMR (ppm) Aldehyde CHO (s): ~10.23[8]Carboxyl OH (broad s): >10Methyl CH₃ (s): ~2.5
Aromatic Protons (m): 7.3 - 8.9[7]Aromatic Protons (m): Shifted relative to aldehydeAromatic Protons (m): Shifted relative to aldehyde
¹³C NMR (ppm) Aldehyde C=O: ~193Carboxyl C=O: ~165-185Methyl C: ~20-30
Aromatic Carbons: 120-150[7]Aromatic Carbons: Shifted relative to aldehydeAromatic Carbons: Shifted relative to aldehyde
IR (cm⁻¹) C=O stretch: ~1705[11][12]C=O stretch: ~1700-1725; Broad O-H: 2500-3300No C=O stretch
Aldehyde C-H: ~2720 & ~2820[11][13]No aldehyde C-H stretchesNo aldehyde C-H stretches
Mass Spec (m/z) [M]⁺: 157[8][14][M]⁺: 173[15][M]⁺: 143
Key Fragment: 129 ([M-CO]⁺)[8]Key Fragments: 128 ([M-COOH]⁺), 129 ([M-CO₂]⁺)[15]Fragmentation of quinoline ring
UV-Vis (nm) ~207, 248, 267, 286, 350[8]Different λmax due to altered chromophoreDifferent λmax due to altered chromophore

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of quinoline-2-carbaldehyde and its impurities.

Spectroscopic_Workflow cluster_Initial_Analysis Initial Purity Assessment cluster_Structural_Elucidation Definitive Structural Elucidation cluster_Confirmation Confirmation & Quantification TLC TLC/HPLC Screening IR IR Spectroscopy (Functional Group ID) TLC->IR Initial Characterization NMR_1H ¹H NMR IR->NMR_1H Proceed if Impurities Suspected NMR_13C ¹³C NMR NMR_1H->NMR_13C Complementary Data NMR_2D 2D NMR (COSY, HMQC) NMR_13C->NMR_2D Detailed Connectivity MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR_2D->MS Confirm Structure UV_Vis UV-Vis Spectroscopy (Quantitative Analysis) MS->UV_Vis Final Purity Check Sample Quinoline-2-carbaldehyde (Crude Sample) Sample->TLC Separation

Caption: Workflow for impurity characterization.

Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive characterization of quinoline-2-carbaldehyde and its potential impurities. While techniques like IR and UV-Vis offer rapid initial screening, NMR spectroscopy and Mass Spectrometry provide the detailed structural and molecular weight information necessary for unambiguous identification. By employing these methods in a logical workflow, researchers can ensure the purity and quality of their synthesized compounds, which is a critical step in drug discovery and materials science.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Barbieri, G., Benassi, R., Lazzeretti, P., Schenetti, L., & Taddei, F. (1975). The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Organic Magnetic Resonance, 7(9), 451-454.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Cohen, S. A., & Strydom, D. J. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. Analytical Biochemistry, 377(2), 163-174.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Beale, S. C., Hsieh, Y. Z., Wiesler, D., & Novotny, M. (1995). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. U.S. Patent No. 5,459,272. Washington, DC: U.S.
  • Gzella, A., et al. (2020).
  • ResearchGate. (n.d.). Quinoline-2-carbaldehyde.
  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Beale, S. C., Hsieh, Y. Z., Wiesler, D., & Novotny, M. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection.
  • Chemsrc. (2025). Quinoline-2-carboxaldehyde. Chemsrc.
  • BenchChem. (2025).
  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • NIST. (n.d.). Quinoline-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gzella, A., et al. (2020).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Quinoline-2-carbaldehyde. Fisher Scientific.
  • Ambeed. (n.d.). Quinoline-2-carboxaldehyde. Ambeed.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). Quinoline-2-carbaldehyde. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The quinoline‐2‐carbaldehyde (green in (a) and gray in (b)) in interaction with receptors of the crystal structure of Escherichia coli (PDB code: 3t88), the crystal structure of Staphylococcus aureus (PDB code: 3q8u), the lung cancer (PDB code: 1x2j) and the colon cancer (PDB code: 2hq6).
  • MedChemExpress. (n.d.). Quinoline-2-carboxaldehyde. MedChemExpress.
  • Thermo Fisher Scientific. (n.d.). Quinoline-2-carboxaldehyde, 97%. Thermo Fisher Scientific.

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-6-fluoroquinoline-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I designed this operational guide to provide you with more than just a regulatory checklist. Proper disposal of complex building blocks like 8-Bromo-6-fluoroquinoline-2-carbaldehyde req...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this operational guide to provide you with more than just a regulatory checklist. Proper disposal of complex building blocks like 8-Bromo-6-fluoroquinoline-2-carbaldehyde requires an in-depth understanding of how the molecule behaves within a dynamic waste stream.

By understanding the chemical causality behind environmental regulations, your laboratory can build self-validating workflows that inherently prevent accidents, ensure EPA RCRA compliance, and protect your team.

Part 1: Chemical Reactivity & Hazard Causality

Disposal protocols must be built upon the structural vulnerabilities of the target molecule. 8-Bromo-6-fluoroquinoline-2-carbaldehyde presents a triad of specific handling challenges:

  • The Halogen Liability (Fluorine & Bromine): The presence of heavy halogens strictly prohibits this compound from being discarded into standard, non-halogenated organic solvent waste[1]. Combusting organohalogens in standard municipal or low-temperature incinerators is prohibited because it generates highly corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases, alongside highly toxic dioxins[2]. Therefore, this compound must be strictly segregated into designated EPA RCRA halogenated organic waste streams[2].

  • The Aldehyde Vulnerability (Cannizzaro Reaction): Because this quinoline derivative possesses an aldehyde group but lacks alpha-hydrogens, it is highly reactive in basic conditions. If discarded into a highly basic aqueous waste stream (pH > 9.5), it will undergo a Cannizzaro disproportionation reaction[3]. This base-promoted redox event converts the aldehyde into a mixture of the corresponding quinoline-carboxylic acid and alcohol[3]. In a sealed waste carboy, this exothermic reaction can cause unexpected, dangerous pressurization.

  • The Heterocyclic Core: Quinolines are notoriously persistent in the environment and present severe aquatic toxicity, leading to their strict regulation under both RCRA and the Clean Water Act[4]. Under no circumstances can aqueous washings containing trace amounts of this compound be sewered.

Part 2: Quantitative Hazard Assessment

To ensure immediate hazard recognition at the bench, the physical and regulatory data is summarized below.

Property / FeatureSpecification / ClassificationOperational Implication
Chemical Class Halogenated Heterocyclic AldehydeMust be routed exclusively to Halogenated Waste Streams[1].
GHS Hazards (Analogous) H302, H315, H319Requires nitrile gloves, splash goggles, and fume hood manipulation[5].
Incompatible Streams Strong Oxidizers, Strong BasesMixing with bases (pH > 9.5) triggers exothermic Cannizzaro disproportionation[3].
Disposal Method High-Temp IncinerationRequires specialized facilities with acid-gas scrubbers to neutralize HF and HBr[2].

Part 3: Waste Segregation Logic

To ensure your team seamlessly correctly sorts this material, refer to the following decision matrix.

WasteRouting Start 8-Bromo-6-fluoroquinoline- 2-carbaldehyde Waste CheckState Physical State of Waste? Start->CheckState Solid Solid Waste (Contaminated PPE, Silica) CheckState->Solid Solids Liquid Liquid Waste (Reaction Mixtures/Washings) CheckState->Liquid Solutions HalogenBin Halogenated Organic Waste Stream Solid->HalogenBin Co-pack if permitted CheckpH pH Level? (Avoid pH > 9) Liquid->CheckpH AcidicNeutral pH 5 - 9 Safe to proceed CheckpH->AcidicNeutral pH 5-9 Basic pH > 9 Cannizzaro Risk! CheckpH->Basic pH > 9 AcidicNeutral->HalogenBin Segregate Neutralize Neutralize with dilute HCl to pH 7 Basic->Neutralize Quench Neutralize->AcidicNeutral Incineration High-Temp Incineration (Acid Gas Scrubbers) HalogenBin->Incineration EPA Licensed Contractor

Fig 1. Decision matrix for 8-Bromo-6-fluoroquinoline-2-carbaldehyde waste routing and segregation.

Part 4: Standard Operating Procedure (SOP) for Disposal

Objective: Neutralize reactive aldehyde functionality and segregate halogenated organics to prevent Satellite Accumulation Area (SAA) incidents.

Step 1: pH Assessment and Quenching Causality: Quenching prevents unintended, base-catalyzed reactions from occurring passively during waste storage[3].

  • Transfer the crude reaction mixture or solvent wash containing 8-Bromo-6-fluoroquinoline-2-carbaldehyde to a dedicated, vented quenching vessel inside a fume hood.

  • Measure the pH using indicator strips.

  • If the solution is basic (pH > 9.0), slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH stabilizes between 5.0 and 8.0.

Step 2: Liquid-Liquid Phase Separation Causality: Segregating the phases minimizes the total volume of highly expensive halogenated waste by stripping out non-hazardous aqueous salts[1].

  • Transfer the pH-adjusted mixture to a separatory funnel.

  • Add a compatible halogenated solvent (e.g., Dichloromethane) to ensure complete extraction of the quinoline derivative into the organic layer.

  • Separate the layers. The aqueous layer (if completely free of the organohalogen) may be routed to aqueous waste, pending local institutional guidelines.

Step 3: Waste Segregation & Containment Causality: Commingling halogenated and non-halogenated waste violates EPA RCRA principles and creates dangerous combustion profiles[6].

  • Direct the organic layer specifically into a red-tagged "Halogenated Organic Waste" container[1].

  • Ensure the container is stored in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray)[7].

  • Cap the container tightly immediately after addition; passive venting of waste is prohibited under RCRA[6].

Step 4: Final Profiling & Contractor Handoff

  • Label the container precisely: "Hazardous Waste: Halogenated Organics (Contains 8-Bromo-6-fluoroquinoline-2-carbaldehyde,[Insert Extraction Solvent])".

  • Ensure disposal is executed exclusively by a licensed hazardous waste contractor equipped to perform high-temperature incineration with inline acid gas scrubbing[2].

References

  • Source: tennessee.
  • Source: benchchem.
  • Source: uwosh.
  • Source: epa.
  • Source: ewu.
  • Source: epa.
  • Source: nih.

Sources

Handling

Personal protective equipment for handling 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Comprehensive Safety & Handling Guide: 8-Bromo-6-fluoroquinoline-2-carbaldehyde Welcome to your definitive laboratory guide. As a Senior Application Scientist, I recognize that accelerating drug discovery requires not on...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 8-Bromo-6-fluoroquinoline-2-carbaldehyde

Welcome to your definitive laboratory guide. As a Senior Application Scientist, I recognize that accelerating drug discovery requires not only high-purity reagents but also uncompromising safety standards. 8-Bromo-6-fluoroquinoline-2-carbaldehyde is a potent, highly reactive building block extensively utilized in synthesizing kinase inhibitors and novel therapeutic scaffolds. However, its complex molecular structure demands rigorous handling protocols. This guide deconstructs the hazards of this molecule at a mechanistic level and provides field-proven, self-validating standard operating procedures (SOPs) to ensure your laboratory operates safely and efficiently.

Quantitative Data Summary: Molecule Profile & Core Hazard Matrix

Attribute / PropertyQuantitative Value / ClassificationFunctional Safety Implication
CAS Registry Number 904886-03-9Chemical identification and waste tracking.
Molecular Weight 254.05 g/mol [1]Dictates stoichiometric concentration limits.
Lipophilicity (LogP) 3.43[1]High partition coefficient; rapidly penetrates bare skin.
Polar Surface Area (PSA) 30 Ų[1]Influences systemic absorption and tissue distribution.
GHS Hazard Classes H315, H319, H335, Carc. 2Immediate irritant; indicates long-term systemic risk.
Exposure Limit (Quinoline) 0.001 ppm (WEEL 8-hr TWA)[2]Extremely low threshold for safe inhalation.

Mechanistic Hazard Analysis (The Causality of Risk)

We do not prescribe Personal Protective Equipment (PPE) arbitrarily; protocols must be based on molecular mechanics. The reactivity and toxicity of 8-Bromo-6-fluoroquinoline-2-carbaldehyde are driven by three distinct structural motifs:

  • The Quinoline Scaffold: The planar heterocyclic quinoline system is inherently lipophilic and poses significant systemic hazards. Extensive toxicological databases classify quinoline derivatives as Category 2 carcinogens and Category 3 mutagens[3]. Upon systemic absorption, hepatic metabolism frequently generates reactive epoxide intermediates that induce acute liver damage and exhibit hepatocarcinogenicity in animal models[2],[4].

  • The Carbaldehyde (-CHO) Moiety: Aldehydes are profoundly electrophilic. They rapidly undergo nucleophilic attack by primary amines (such as lysine residues in human tissue), acting as potent, irreversible protein cross-linkers. Exposure to aldehyde dust causes primary, severe irritation of the mucous membranes, eyes, and upper respiratory tract[5]. Even trace aerosolization can trigger respiratory sensitization.

  • Dual Halogenation (8-Bromo, 6-Fluoro): Halogenation drives the compound's LogP up to 3.43[1], vastly increasing its ability to bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum. Furthermore, the presence of carbon-halogen bonds necessitates specialized disposal workflows to prevent the release of toxic hydrogen bromide (HBr) and hydrogen fluoride (HF) gases during thermal destruction.

Targeted Personal Protective Equipment (PPE) Matrix

  • Respiratory Protection: An N95 or P100 particulate respirator is strictly required when manipulating dry powders to prevent mucosal contact with aldehyde dust[5]. If solubilizing outside a specialized enclosure, use an elastomeric half-mask with Organic Vapor (OV) cartridges.

  • Hand Protection: Use heavy-duty nitrile gloves (minimum 5 mil). Mechanistic Insight: Do not use latex. The reactive aldehyde moiety rapidly cross-links and compromises latex polymers. When dissolving the compound in carrier solvents like DMSO, double-gloving is mandatory; DMSO accelerates the percutaneous transport of lipophilic quinolines through the skin[2].

  • Eye & Body Protection: Chemical splash goggles (not standard safety glasses) and a fully buttoned, flame-resistant laboratory coat with closed cuffs.

Standard Operating Procedure (SOP): Handling & Solubilization

Every protocol must be a self-validating system. By embedding verification steps directly into your workflow, you guarantee compliance at the bench.

  • Step 1: Environmental Validation (Pre-Check)

    • Action: Power on the chemical fume hood and verify the digital monitor reads a face velocity between 80-120 Feet Per Minute (FPM).

    • Self-Validation: If the flow alarm is silent and the tissue indicator flutters smoothly inward, containment is mechanically verified.

  • Step 2: Static-Free Weighing

    • Action: Place an anti-static weighing dish on the analytical balance. Ground yourself. Use a specialized static-dissipative spatula to transfer the 8-Bromo-6-fluoroquinoline-2-carbaldehyde powder.

    • Self-Validation: The powder should not "jump" or cling to the spatula walls, confirming the absence of an aerosolizing static charge.

  • Step 3: Controlled Solubilization

    • Action: Transfer the solid to a pre-tared, amber glass vial (quinolines can exhibit phototoxicity). Slowly add the designated solvent (e.g., DMSO or DMF) via a positive-displacement pipette. Cap the vial tightly with a PTFE-lined septum cap before vortexing.

    • Self-Validation: Visual inspection should reveal a homogenous solution without rapid heat evolution or off-gassing, indicating stable dissolution.

  • Step 4: Bench Decontamination

    • Action: Wipe down the balance and bench surface with a weakly basic solution (e.g., 5% sodium bicarbonate) to safely neutralize any residual aldehyde groups, followed immediately by a 70% isopropanol wipe to clear organic residues.

Emergency Response & Organohalogen Disposal Plan

Spill Contingency Protocol: If a dry powder spill occurs, do not sweep it . Sweeping mechanically aerosolizes the highly irritating carbaldehyde dust directly into the respiratory zone[5].

  • Evacuate personnel from the immediate vicinity.

  • Carefully cover the powder with a damp, inert chemical absorbent (e.g., diatomaceous earth or specialized sand) to immediately suppress dust.

  • Scoop the consolidated mass using non-sparking tools into a sealable hazardous waste container.

Disposal Pathways: Because this molecule contains fluorine and bromine, it is strictly classified as Halogenated Organic Waste . Never dispose of solutions down the drain, as quinoline derivatives are severely harmful to aquatic life even at micro-molar concentrations[2]. All solid waste, empty vials, and contaminated PPE must be routed to an EPA-approved thermal destruction facility capable of scrubbing corrosive off-gases.

Operational Visualization

SafetyWorkflow A 1. Hazard Assessment (Review SDS & Toxicity) B 2. PPE Selection (Nitrile, Goggles, P100) A->B C 3. Containment (Fume Hood > 100 FPM) B->C D Spill Contingency Occurred? C->D E Emergency Protocol (Damp Absorbent, Evacuate) D->E Yes F Standard Operation (Weighing & Solubilization) D->F No G Waste Segregation (Halogenated Organics) E->G F->G

Workflow for handling 8-Bromo-6-fluoroquinoline-2-carbaldehyde and managing spills.

References

  • Chemspace. "8-bromo-6-fluoroquinoline-2-carbaldehyde - C10H5BrFNO | CSSB00010262486". Chemspace.com.
  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov.
  • Australian Government Department of Health. "Quinolines: Human health tier II assessment". Industrialchemicals.gov.au.
  • U.S. Environmental Protection Agency. "Toxicological Review of Quinoline (CAS No. 91-22-5)". EPA.gov.
  • U.S. Environmental Protection Agency. "Air Pollution Aspects of Aldehydes". EPA.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.